molecular formula C28H23NO4 B557941 Fmoc-D-1-Nal-OH CAS No. 138774-93-3

Fmoc-D-1-Nal-OH

Cat. No.: B557941
CAS No.: 138774-93-3
M. Wt: 437.5 g/mol
InChI Key: ORWNVJDLEMVDLV-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-d-1-naphthylalanine>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWNVJDLEMVDLV-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427845
Record name Fmoc-3-(1-naphthyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138774-93-3
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138774-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-3-(1-naphthyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Fmoc-D-1-Nal-OH in Biochemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-1-Nal-OH, an N-α-Fmoc-protected derivative of D-1-naphthylalanine, is a non-natural amino acid that has become an invaluable tool in modern biochemistry and drug development. Its unique structural properties, particularly the bulky naphthyl side chain, offer distinct advantages in the synthesis of peptides with enhanced biological activity and stability. This guide provides an in-depth overview of the applications of this compound, with a focus on its use in solid-phase peptide synthesis (SPPS), and its role in the development of novel therapeutics, including gonadotropin-releasing hormone (GnRH) antagonists and antimicrobial peptides. Detailed experimental protocols for its incorporation into peptide chains and a visualization of the GnRH signaling pathway are provided to facilitate its practical application in the laboratory.

Introduction

This compound, chemically known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid, is a synthetic amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function allows for its use in the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1][2] The incorporation of the D-1-naphthylalanine residue into a peptide sequence can significantly influence its conformational properties, metabolic stability, and receptor-binding affinity. The bulky and hydrophobic naphthyl group can introduce steric constraints, promote specific secondary structures like β-hairpins, and enhance interactions with biological targets.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for accurate reagent preparation and for understanding its behavior in synthetic protocols.

PropertyValueReference(s)
Chemical Formula C₂₈H₂₃NO₄[4][5]
Molecular Weight 437.49 g/mol [4][5]
CAS Number 138774-93-3[4]
Appearance White to off-white powder[1]
Purity (HPLC) ≥96.0%[5]
Storage Temperature 2-8°C[5]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis.[5][6] SPPS allows for the stepwise assembly of a peptide chain on a solid support (resin), with the Fmoc group serving as a temporary protecting group for the N-terminus.[1][2] The synthesis cycle involves two key steps: the removal of the Fmoc group (deprotection) and the coupling of the next Fmoc-protected amino acid.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines the manual incorporation of this compound into a peptide chain using standard Fmoc-SPPS chemistry on a rink amide resin.

Materials:

  • Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1-2 hours in the synthesis vessel.[7]

  • Initial Fmoc Deprotection (if starting with a pre-loaded resin):

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[7]

    • Wash the resin thoroughly with DMF (5 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and a coupling agent like HBTU (3.8 equivalents) in DMF.[7]

    • Add DIEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[7]

    • Add the activated this compound solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.[7]

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (beads remain colorless or turn yellow) indicates a complete coupling. If the test is positive (beads turn blue), a recoupling step may be necessary.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then dry it under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

SPPS Workflow Diagram

SPPS_Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Final_Deprotection Final Fmoc Deprotection Kaiser->Final_Deprotection Final Amino Acid Repeat->Deprotection Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.

Applications in Drug Discovery and Development

Peptides containing D-1-naphthylalanine have shown significant promise in various therapeutic areas due to their enhanced biological properties.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

The incorporation of D-1-naphthylalanine is a key strategy in the design of potent GnRH antagonists.[8][9] GnRH is a decapeptide hormone that plays a crucial role in the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[10] GnRH antagonists that block this signaling pathway are used in the treatment of hormone-dependent cancers, such as prostate and breast cancer, and other conditions like endometriosis. The bulky naphthyl side chain of D-1-Nal can enhance receptor binding affinity and increase the peptide's resistance to enzymatic degradation, leading to more potent and longer-acting drugs.

GnRH Signaling Pathway

GnRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates GnRH_Antagonist GnRH Antagonist (containing D-1-Nal) GnRH_Antagonist->GnRHR Binds & Blocks Gq_alpha Gqα GnRHR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC LH_FSH_synthesis LH & FSH Synthesis & Secretion Ca_release->LH_FSH_synthesis Stimulates PKC->LH_FSH_synthesis Stimulates

Caption: The GnRH signaling pathway and its inhibition by a GnRH antagonist containing D-1-naphthylalanine.

Antimicrobial and Antifungal Peptides

The substitution of tryptophan with D-β-naphthylalanine in antimicrobial peptides has been shown to enhance their activity, particularly against drug-resistant fungal pathogens.[5][11][12] The D-amino acid configuration provides resistance to proteolysis by host and microbial proteases, while the naphthyl group can enhance membrane disruption, a common mechanism of action for antimicrobial peptides. These modified peptides represent a promising avenue for the development of new anti-infective agents.[11]

Conclusion

This compound is a versatile and powerful building block for the synthesis of peptides with tailored properties. Its compatibility with standard Fmoc-SPPS protocols allows for its straightforward incorporation into peptide sequences. The resulting D-1-naphthylalanine-containing peptides have demonstrated significant potential in the development of novel therapeutics, including GnRH antagonists and antimicrobial agents. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique advantages of this compound in their work.

References

Fmoc-D-1-Nal-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical properties of Fmoc-D-1-Nal-OH, a key reagent in peptide synthesis.

This compound, also known as Fmoc-3-(1-naphthyl)-D-alanine, is a derivative of the amino acid D-alanine.[1][2] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it particularly suitable for Fmoc solid-phase peptide synthesis.[1] This compound is utilized by researchers to incorporate the bulky, hydrophobic 1-naphthylalanine residue into synthetic peptides, which can be critical for modulating the structure and function of the final peptide.

Chemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂₈H₂₃NO₄[1][3][4]
Molecular Weight 437.49 g/mol [1][2]
CAS Number 138774-93-3[1][2][3][4]
Synonyms Fmoc-3-(1-naphthyl)-D-alanine, (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid[2][5]

Molecular Structure Overview

The structure of this compound is composed of three primary chemical moieties: the N-terminal Fmoc protecting group, the core D-alanine scaffold, and the 1-naphthyl side chain. The logical relationship between these components is illustrated in the diagram below.

A This compound B Fmoc Group (C15H11O2) A->B contains C D-Alanine Core (C3H4NO2) A->C contains D 1-Naphthyl Group (C10H7) C->D substituted with

Logical relationship of this compound components.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Fmoc-D-1-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-1-Nal-OH, with the systematic name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid, is a non-proteinogenic amino acid derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS).[1] Its unique structure, incorporating the bulky naphthyl group, imparts specific conformational constraints and potential for enhanced biological activity in synthetic peptides. This guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols relevant to its application in peptide chemistry.

Core Physical and Chemical Properties

The key physicochemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 138774-93-3[1]
Molecular Formula C₂₈H₂₃NO₄[1]
Molecular Weight 437.49 g/mol [1]
Appearance White to off-white powderN/A
Melting Point Estimated 160 - 170 °CBased on Fmoc-D-2-Nal-OH
Optical Rotation [α]²⁰D = +15 ± 3° (c=1 in DMF) (estimated)Based on L-enantiomer
Purity ≥96.0% (HPLC)

Solubility Profile

This compound, like most Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis. This solubility is crucial for efficient coupling reactions on the solid support.

SolventSolubilityReference
N,N-Dimethylformamide (DMF) Soluble[2]
N-Methyl-2-pyrrolidone (NMP) Soluble[2]
Dichloromethane (DCM) Soluble[2]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below are the expected spectroscopic characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the protons of the Fmoc group, the naphthyl moiety, and the amino acid backbone.

ProtonsExpected Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~12.0 - 13.0
Naphthyl & Fluorenyl Aromatic Protons~7.2 - 8.2
Amide (-NH)~7.0 - 7.5 (doublet)
α-CH~4.5 - 5.0 (multiplet)
β-CH₂~3.2 - 3.8 (multiplet)
Fmoc-CH & CH₂~4.1 - 4.4 (multiplet)
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the molecular structure.

Carbon AtomsExpected Chemical Shift (δ, ppm)
Carboxylic Acid (-C=O)~170 - 185
Urethane (-C=O)~155 - 160
Naphthyl & Fluorenyl Aromatic Carbons~120 - 150
α-C~50 - 60
Fmoc-C & CH₂~45 - 70
β-C~35 - 45
FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300 (broad)
N-H stretch (Amide)3200 - 3400
C=O stretch (Carboxylic Acid, Urethane)1680 - 1750
C=C stretch (Aromatic)1450 - 1600
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound. The expected [M-H]⁻ ion would be observed at approximately m/z 436.5.

Experimental Protocols

The following sections detail the methodologies for the synthesis of Fmoc-protected amino acids, their use in solid-phase peptide synthesis, and their analytical characterization.

Synthesis of this compound

A general and widely used method for the N-terminal protection of amino acids with the Fmoc group involves the use of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu).

Materials:

  • D-1-Naphthylalanine

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • 10% aqueous sodium carbonate solution

  • Dioxane

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve D-1-Naphthylalanine in 10% aqueous sodium carbonate solution.

  • In a separate flask, dissolve an equimolar amount of Fmoc-OSu in dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed overnight.

  • After the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the product.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product D_Nal D-1-Naphthylalanine Mixing Mixing and Stirring (Room Temperature, Overnight) D_Nal->Mixing Fmoc_OSu Fmoc-OSu Fmoc_OSu->Mixing Na2CO3 10% Na₂CO₃ (aq) Dioxane Dioxane Wash_EtOAc Wash with Ethyl Acetate Mixing->Wash_EtOAc Acidification Acidification (1M HCl, pH 2-3) Wash_EtOAc->Acidification Filtration Filtration and Drying Acidification->Filtration Fmoc_D_Nal_OH This compound Filtration->Fmoc_D_Nal_OH

Synthesis of this compound.
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This compound is incorporated into a growing peptide chain on a solid support using a coupling reagent. A common method involves the use of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • HBTU (3 equivalents)

  • HOBt (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • DMF

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

  • Add DIPEA to the activation mixture and allow it to pre-activate for a few minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin test.

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

SPPS_Coupling_Workflow Start Fmoc-deprotected peptide-resin Coupling Coupling to Resin (1-2 hours, RT) Start->Coupling Activation Activation of this compound (HBTU/HOBt, DIPEA in DMF) Activation->Coupling Monitoring Ninhydrin Test Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Wash Wash with DMF Monitoring->Wash Negative Next_Step Proceed to next Fmoc deprotection Wash->Next_Step

SPPS Coupling of this compound.
Analytical RP-HPLC Protocol

The purity of this compound can be assessed by reverse-phase high-performance liquid chromatography.

Instrumentation and Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 30% to 100% B over 20 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in a 1:1 mixture of Mobile Phase A and B.

HPLC_Analysis_Logic cluster_preparation Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent 50:50 Water:Acetonitrile Solvent->Dissolve Inject Inject Dissolve->Inject Column C18 Column Inject->Column Elution Gradient Elution Column->Elution Detector UV Detector Elution->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Calculate Purity Chromatogram->Purity

RP-HPLC Analysis Workflow.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound at 2-8°C to ensure its stability. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable reagent in the field of peptide synthesis, offering unique structural properties for the design of novel peptides. A thorough understanding of its physical, chemical, and spectroscopic characteristics, as well as the application of robust experimental protocols, is paramount for its successful utilization in research and drug development. This guide provides a foundational resource for scientists working with this important amino acid derivative.

References

A Deep Dive into the Solubility of Fmoc-D-1-Nal-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic selection of an appropriate solvent is a critical parameter in the successful execution of solid-phase peptide synthesis (SPPS). For researchers and drug development professionals, understanding the solubility of protected amino acids, such as Fmoc-D-1-Nal-OH, is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and ultimately achieving a high purity of the final peptide product. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, complete with quantitative data, detailed experimental protocols, and visual aids to elucidate key processes and concepts.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids is governed by a combination of factors, including the polarity of the solvent, the nature of the amino acid side chain, and the temperature. Generally, Fmoc-amino acids exhibit favorable solubility in polar aprotic solvents, which are the cornerstone of modern SPPS. These solvents effectively solvate the growing peptide chain and the activated amino acid, facilitating efficient reaction kinetics.

This compound, with its bulky and hydrophobic naphthylalanine side chain, presents a specific solubility profile that must be considered during peptide synthesis. While it is generally soluble in common SPPS solvents, precise quantitative data is essential for preparing saturated or near-saturated solutions for coupling reactions.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in publicly available literature. However, data from chemical suppliers and analogous compounds provide valuable insights. The following table summarizes available quantitative and qualitative solubility information.

SolventAbbreviationChemical FormulaQuantitative SolubilityQualitative Description
Dimethyl sulfoxideDMSOC₂H₆OS~100 mg/mL (for the L-enantiomer, Fmoc-1-Nal-OH)[1]Highly Soluble
N,N-DimethylformamideDMFC₃H₇NOData not availableSparingly Soluble
N-Methyl-2-pyrrolidoneNMPC₅H₉NOData not availableLikely Soluble
DichloromethaneDCMCH₂Cl₂Data not availablePoorly Soluble
TetrahydrofuranTHFC₄H₈OData not availableLikely Soluble
PolarClean (Dimethyl isosorbide blend)-->0.4 M (general for most Fmoc-amino acids)[2]Highly Soluble

Note: The solubility of the D-enantiomer (this compound) is expected to be nearly identical to its L-enantiomer counterpart (Fmoc-1-Nal-OH). The general solubility of Fmoc-amino acids in green solvents like PolarClean is reported to be high, often exceeding 0.4 M and in some cases 0.9 M.[2]

Experimental Protocol: Determination of Equilibrium Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[3] This protocol outlines the key steps for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest (e.g., DMF, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches equilibrium at saturation.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the vial at a high speed to pellet the excess solid.

  • Filtration: Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Preparation of a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • HPLC Analysis: Analyze the standard solutions by HPLC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Use the peak area of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

7. Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification prep1 Add excess this compound to a known volume of solvent prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant sep1->sep2 quant Quantify concentration via HPLC sep2->quant result Report Solubility (mg/mL or mol/L) quant->result

Figure 1: Experimental workflow for determining solubility.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound side_chain Hydrophobic Naphthyl Side Chain side_chain->solubility fmoc_group Bulky, Aromatic Fmoc Group fmoc_group->solubility polarity Polarity (Polar Aprotic Favored) polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (minor effect for solids) pressure->solubility

Figure 2: Factors influencing solubility.

Conclusion

While comprehensive quantitative solubility data for this compound remains somewhat elusive in readily accessible literature, the available information and established principles provide a strong foundation for its effective use in SPPS. The high solubility in DMSO and likely good solubility in other polar aprotic solvents underscore its compatibility with standard synthesis protocols. For applications requiring precise concentration control, the detailed experimental protocol provided herein offers a robust method for determining solubility in any solvent of interest. By understanding the interplay of solute, solvent, and environmental factors, researchers can confidently optimize their synthetic strategies, leading to improved peptide yields and purity.

References

Fmoc-D-1-Nal-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-D-1-Nal-OH (Fmoc-3-(1-naphthyl)-D-alanine). The information presented herein is crucial for ensuring the integrity and purity of this reagent, which is widely used in solid-phase peptide synthesis (SPPS).

Core Concepts of this compound Stability

This compound, like other Fmoc-protected amino acids, possesses a chemically labile protecting group that is susceptible to various environmental factors. Understanding these vulnerabilities is paramount for preventing premature deprotection and the formation of impurities that can compromise peptide synthesis outcomes. The primary factors influencing the stability of this compound are temperature, pH, light, and the presence of nucleophiles.

Recommended Storage Conditions

Proper storage is the first line of defense in maintaining the quality of this compound. The following table summarizes the recommended storage conditions based on the physical state of the compound. Adherence to these guidelines will minimize degradation and extend the shelf life of the product.

Physical State Temperature Duration Atmosphere Additional Notes
Solid (Powder) 2-8°CShort-termInert (e.g., Argon, Nitrogen)Protect from moisture and light.
-20°CLong-termInert (e.g., Argon, Nitrogen)Recommended for optimal long-term stability.
In Solution (e.g., DMF, NMP) Not Recommended--Solutions should be prepared fresh before use. Long-term storage in solution is discouraged due to potential for degradation.[1]

Factors Affecting Stability and Potential Degradation Pathways

Several factors can lead to the degradation of this compound. A thorough understanding of these factors is essential for troubleshooting and for developing robust handling and synthesis protocols.

pH and Hydrolytic Stability

The Fmoc protecting group is notoriously sensitive to basic conditions. The primary degradation pathway is a base-catalyzed β-elimination reaction, which liberates the free amine of the amino acid, dibenzofulvene (DBF), and carbon dioxide.

  • Basic Conditions (pH > 8): Rapid cleavage of the Fmoc group occurs. The rate of cleavage is dependent on the strength and concentration of the base. Secondary amines, such as piperidine, are particularly effective and are used intentionally for Fmoc deprotection during SPPS.

  • Neutral Conditions (pH ≈ 7): Generally considered stable for short periods. However, prolonged exposure, especially in the presence of nucleophiles, can lead to slow degradation.

  • Acidic Conditions (pH < 6): The Fmoc group is generally stable under acidic conditions. This orthogonality is a key advantage of Fmoc chemistry in SPPS.

The hydrolysis of the Fmoc group is a critical consideration, especially when dealing with residual moisture in solvents or reagents.

Fmoc_D_Nal_OH This compound Proton_Abstraction Proton Abstraction from Fluorenyl Ring Fmoc_D_Nal_OH->Proton_Abstraction Base Base (e.g., Piperidine, OH⁻) Base->Proton_Abstraction Adduct_Formation Adduct Formation Base->Adduct_Formation Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Carbamic_Acid Carbamic Acid Intermediate Beta_Elimination->Carbamic_Acid Dibenzofulvene->Adduct_Formation Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine D-1-Nal-OH (Free Amine) Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2 DBF_Adduct DBF-Base Adduct Adduct_Formation->DBF_Adduct

Figure 1. Degradation pathway of this compound under basic conditions.

Thermal Stability
Photostability

The fluorenyl group of the Fmoc moiety is a chromophore that absorbs UV light. This absorption can lead to photodegradation. While the quantum yield for the photodegradation of this compound has not been published, it is a known issue for Fmoc-protected compounds. Therefore, it is essential to protect the solid material and its solutions from direct light exposure, particularly UV sources. Amber vials and storage in the dark are recommended.

Stability in Common Solvents

This compound is frequently dissolved in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) for use in SPPS. However, the stability in these solvents can be a concern:

  • DMF: Can contain or degrade to form small amounts of dimethylamine, a secondary amine that can slowly cleave the Fmoc group.

  • NMP: While a good solvent, some Fmoc-amino acids have shown greater decomposition in NMP over extended periods compared to DMF.[2]

It is best practice to prepare solutions of this compound immediately before use and to avoid storing them for extended periods.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for critical applications in drug development, it is advisable to perform stability testing. The following are generalized protocols for forced degradation studies and for the development of a stability-indicating analytical method.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.

cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare Stock Solution of This compound (e.g., in Acetonitrile/Water) Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prepare_Stock->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prepare_Stock->Base_Hydrolysis Oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) Prepare_Stock->Oxidative Thermal Thermal Degradation (Solid & Solution, e.g., 80°C) Prepare_Stock->Thermal Photolytic Photolytic Degradation (UV/Vis light exposure) Prepare_Stock->Photolytic Neutralize Neutralize (for acid/base samples) Acid_Hydrolysis->Neutralize Base_Hydrolysis->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Neutralize->Analyze

Figure 2. Workflow for a forced degradation study of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent system (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at room temperature. Due to the lability of the Fmoc group, this reaction is expected to be rapid.

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose both the solid powder and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled environment.

  • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method coupled with a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential components.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to ensure the separation of the parent compound from more polar and less polar degradation products.

  • Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., ~265 nm and ~301 nm). Mass spectrometry can be used for peak identification and purity assessment.

  • Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.

Summary and Recommendations

The stability of this compound is critical for its successful application in peptide synthesis. The primary degradation pathway is the base-catalyzed cleavage of the Fmoc group. Exposure to high temperatures and light can also lead to degradation. To ensure the highest quality of this reagent, the following recommendations should be followed:

  • Storage: Store the solid compound at -20°C for long-term storage or at 2-8°C for short-term use, under an inert atmosphere and protected from light and moisture.

  • Handling: Prepare solutions fresh before use. Avoid prolonged storage of solutions, especially in DMF or NMP.

  • Quality Control: For critical applications, consider performing in-house stability testing using a validated stability-indicating HPLC method to confirm the purity and integrity of the material, especially for older lots or material that may have been stored improperly.

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the risk of using degraded this compound, thereby enhancing the reliability and reproducibility of their peptide synthesis endeavors.

References

Purity Analysis of Fmoc-D-1-Nal-OH by HPLC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis of Fmoc-D-1-Nal-OH (N-α-Fmoc-3-(1-naphthyl)-D-alanine) using High-Performance Liquid Chromatography (HPLC). The chemical and enantiomeric purity of this raw material is critical for the successful solid-phase synthesis of peptides, directly impacting the final yield and purity of the target peptide.[1] This document outlines a detailed experimental protocol for reversed-phase HPLC (RP-HPLC) to assess the purity of this compound and discusses potential impurities.

Introduction

This compound is a crucial building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile, allowing for selective deprotection of the α-amino group under mild conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS). The purity of Fmoc-amino acid derivatives is paramount, as impurities can lead to the formation of deletion or modified peptide sequences, complicating purification and reducing the overall yield of the desired peptide. HPLC is the standard analytical technique for assessing the purity of these compounds.

Data Presentation: Purity and Impurity Profile

The purity of this compound is typically expected to be high, often exceeding 96-99%, depending on the supplier and grade. The table below summarizes the typical purity specifications and potential impurities that may be encountered during the analysis.

Compound Acceptance Criteria (%) Potential Source
This compound≥ 98.0Main product
Enantiomeric Impurity (Fmoc-L-1-Nal-OH)≤ 0.5Incomplete resolution during synthesis of the starting D-1-naphthylalanine
Dipeptide Impurity (Fmoc-D-1-Nal-D-1-Nal-OH)≤ 0.5Side reaction during the Fmoc protection step
Free D-1-Naphthylalanine≤ 0.2Incomplete Fmoc protection or degradation
Other Unidentified Impurities≤ 1.0Side products from the synthesis, degradation products

Experimental Protocols

This section provides a detailed methodology for the purity analysis of this compound by RP-HPLC.

Materials and Reagents
  • Sample: this compound

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or purified (e.g., Milli-Q)

    • Trifluoroacetic acid (TFA), HPLC grade

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • Syringe filters (0.45 µm)

Sample Preparation
  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL in a volumetric flask.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
Parameter Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Program 0-5 min: 50% B5-25 min: 50% to 95% B25-30 min: 95% B30.1-35 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 265 nm or 301 nm

Note: The Fmoc group has a strong UV absorbance, with maxima often reported around 265 nm and 301 nm. The choice of wavelength may be optimized for sensitivity and to minimize interference from other components.

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in ACN/Water weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report hplc_relationships hplc_system HPLC System Pump Column Detector data {Data | {Chromatogram | Peak Areas}} hplc_system:d->data sample {Sample | this compound} sample->hplc_system:p report Purity Report data->report

References

Spectroscopic and Methodological Analysis of Fmoc-D-1-Nal-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for Fmoc-D-1-Nal-OH, a key building block in peptide synthesis. The information presented herein is essential for the characterization and quality control of this compound in research and drug development settings.

Core Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (C₂₈H₂₃NO₄, Molecular Weight: 437.49 g/mol [1]). While a definitive experimental spectrum for this specific molecule is not publicly available, the data presented is a representative summary based on the known spectroscopic characteristics of its constituent functional groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the D-alanine backbone, and the 1-naphthyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts in ¹H and ¹³C NMR are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.5 - 12.5Singlet (broad)1HCarboxylic acid (-COOH)
~7.8 - 8.2Multiplet2HAromatic protons (Fmoc)
~7.6 - 7.8Multiplet2HAromatic protons (Fmoc)
~7.2 - 7.5Multiplet4HAromatic protons (Fmoc)
~7.8 - 8.1Multiplet1HAromatic proton (Naphthyl)
~7.4 - 7.6Multiplet3HAromatic protons (Naphthyl)
~7.2 - 7.4Multiplet3HAromatic protons (Naphthyl)
~4.5 - 4.8Multiplet1Hα-CH (Alanine)
~4.2 - 4.5Multiplet1HCH (Fmoc)
~4.0 - 4.2Multiplet2HCH₂ (Fmoc)
~3.3 - 3.6Multiplet2Hβ-CH₂ (Naphthyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~173 - 176Carbonyl (-COOH)
~156 - 158Carbonyl (Fmoc urethane)
~143 - 145Aromatic C (Fmoc, quaternary)
~141 - 142Aromatic C (Fmoc, quaternary)
~132 - 134Aromatic C (Naphthyl, quaternary)
~128 - 130Aromatic CH (Naphthyl)
~127 - 128Aromatic CH (Fmoc)
~125 - 127Aromatic CH (Naphthyl)
~125 - 126Aromatic CH (Fmoc)
~120 - 121Aromatic CH (Fmoc)
~66 - 68CH₂ (Fmoc)
~53 - 55α-C (Alanine)
~47 - 49CH (Fmoc)
~37 - 39β-C (Naphthyl)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption frequencies for this compound are presented in Table 3.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Frequency (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
~3300MediumN-H stretch (Urethane)
3100 - 3000MediumC-H stretch (Aromatic)
3000 - 2850MediumC-H stretch (Aliphatic)
~1730 - 1700StrongC=O stretch (Carboxylic acid)
~1720 - 1690StrongC=O stretch (Urethane)
~1600, ~1475Medium-WeakC=C stretch (Aromatic)
~1530MediumN-H bend (Amide II)
~1450MediumC-H bend (Aliphatic)
1300 - 1000StrongC-O stretch
900 - 690StrongC-H out-of-plane bend (Aromatic)
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of protected amino acids.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)
[M+H]⁺438.16
[M+Na]⁺460.14
[M-H]⁻436.15

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

    • ATR : Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

    • KBr Pellet : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet before scanning the sample.

  • Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol
  • Sample Preparation : Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. Common mass analyzers include quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition : Infuse the sample solution into the ESI source at a constant flow rate. Acquire mass spectra over a relevant m/z range (e.g., 100-1000 m/z).

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm the molecular weight of the compound.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_results Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare ATR or KBr Pellet Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process Data NMR_Acq->NMR_Proc Interpretation Structural Elucidation & Quality Control NMR_Proc->Interpretation IR_Acq Acquire Spectrum IR_Prep->IR_Acq IR_Proc Analyze Functional Groups IR_Acq->IR_Proc IR_Proc->Interpretation MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Proc Determine Molecular Weight MS_Acq->MS_Proc MS_Proc->Interpretation

References

The Role of Fmoc-D-1-Nal-OH in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is perpetual. Unnatural amino acids (UAAs) have emerged as pivotal building blocks in the design of peptidomimetics and other drug candidates, offering structural diversity and functionalities beyond the canonical 20 proteinogenic amino acids. Among these, Fmoc-D-1-Nal-OH, the N-fluorenylmethyloxycarbonyl (Fmoc) protected form of D-1-naphthylalanine, has garnered significant attention. Its bulky aromatic side chain and D-configuration offer unique advantages in modulating the pharmacological properties of peptides, including increased resistance to enzymatic degradation, enhanced receptor affinity, and improved pharmacokinetic profiles. This technical guide provides an in-depth review of the applications of this compound in medicinal chemistry, focusing on its role in the development of antimicrobial and receptor-modulating peptides.

Physicochemical Properties of this compound

This compound is a white to off-white powder readily utilized in solid-phase peptide synthesis (SPPS). Its key physicochemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₈H₂₃NO₄
Molecular Weight 437.49 g/mol
CAS Number 138774-93-3
Appearance White to off-white powder
Solubility Soluble in organic solvents such as dimethylformamide (DMF)
Purity Typically ≥96% (HPLC)

Applications in Medicinal Chemistry

The incorporation of D-1-naphthylalanine into peptide sequences can profoundly influence their biological activity. The D-amino acid configuration provides steric hindrance that can protect the peptide backbone from proteolytic cleavage, thereby increasing its in vivo half-life. The naphthyl group, a bulky and hydrophobic moiety, can enhance binding to target receptors and facilitate membrane interaction.

Antimicrobial Peptides

A notable example of the successful application of D-1-naphthylalanine is in the development of potent antimicrobial peptides (AMPs). The substitution of tryptophan residues with D-β-naphthylalanine in the peptide Pac-525 to create D-Nal-Pac-525 resulted in an analog with significantly improved antimicrobial and antifungal properties, particularly under high-salt conditions which often diminish the efficacy of other AMPs.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MIC) of D-Nal-Pac-525 and its parent peptide, Pac-525, against various microorganisms.

PeptideMicroorganismMICReference
D-Nal-Pac-525 Streptococcus mutans4 µg/mL[1][2][3]
D-Nal-Pac-525 Streptococcus mutans (Biofilm Inhibition)2 µg/mL[1][2][3]
Pac-525 Porphyromonas gingivalis0.0625 mg/mL[4]
Pac-525 Fusobacterium nucleatum0.0078 mg/mL[4]

The mechanism of action for D-Nal-Pac-525 involves the disruption of the bacterial cell membrane, leading to cell death.[3] The enhanced activity is attributed to the increased hydrophobicity and altered helical conformation conferred by the D-naphthylalanine residues, which facilitates stronger interactions with the microbial membrane.[5]

Receptor-Modulating Peptides

Peptides containing D-naphthylalanine have also been investigated for their ability to modulate G-protein coupled receptors (GPCRs), such as the melanocortin receptors (MCRs). The incorporation of D-Nal can serve as a fluorescent probe to study peptide-receptor interactions and their penetration into the cell membrane. The melanocortin system is involved in a variety of physiological processes, including pigmentation, energy homeostasis, and inflammation.[6][7]

Experimental Protocols

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS) of a D-1-Nal-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing this compound using standard Fmoc/tBu chemistry. The following is a representative workflow and may require optimization based on the specific peptide sequence.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound) (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU/HATU) (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Visualizations

Signaling Pathway of Melanocortin Receptors

The following diagram illustrates a simplified signaling pathway for melanocortin receptors (MCRs), which are targets for peptides containing D-naphthylalanine. MCRs are G-protein coupled receptors that primarily signal through the Gs alpha subunit to activate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the transcription factor CREB. Some MCRs can also couple to other G proteins to activate pathways such as the ERK1/2 cascade.

Melanocortin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCR Melanocortin Receptor (MCR) G_protein G-Protein (Gs) MCR->G_protein Activates ERK ERK1/2 MCR->ERK Activates (alternative pathway) AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Ligand D-Nal Peptide (Agonist) Ligand->MCR Binds

Caption: Simplified Melanocortin Receptor Signaling Pathway.

Experimental Workflow for Antimicrobial Peptide Synthesis and Evaluation

The diagram below outlines the general workflow from the synthesis of a D-1-Nal-containing antimicrobial peptide to its biological evaluation.

AMP_Workflow start Peptide Design (Incorporate this compound) spps Fmoc-Solid Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization mic_test Minimum Inhibitory Concentration (MIC) Assay characterization->mic_test biofilm_test Biofilm Inhibition Assay characterization->biofilm_test hemolysis_test Hemolysis Assay (Toxicity) characterization->hemolysis_test data_analysis Data Analysis mic_test->data_analysis biofilm_test->data_analysis hemolysis_test->data_analysis conclusion Conclusion on Antimicrobial Activity data_analysis->conclusion

Caption: Workflow for Synthesis and Evaluation of Antimicrobial Peptides.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of peptide-based therapeutics. Its incorporation can lead to compounds with enhanced metabolic stability and potent biological activity, as exemplified by the antimicrobial peptide D-Nal-Pac-525. The synthetic accessibility of this compound allows for its routine use in Fmoc-SPPS, enabling the exploration of a wide range of novel peptide analogs. Further research into peptides containing D-1-naphthylalanine is warranted to fully exploit their therapeutic potential in various disease areas, including infectious diseases and oncology. While this guide provides a foundational overview, researchers are encouraged to consult the primary literature for specific applications and detailed experimental conditions.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-1-Nal-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise assembly of amino acid chains on a solid support.[1][2][3][4] The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is a widely adopted method due to its use of a base-labile protecting group for the α-amine, which allows for milder deprotection conditions compared to the Boc/Bzl strategy.[1][2][5] This protocol details the application of Fmoc-D-1-Nal-OH, a derivative of D-alanine containing a bulky naphthyl group, in Fmoc-based SPPS. The incorporation of unnatural amino acids like D-1-Naphthylalanine is a critical tool in drug discovery and development for creating peptides with enhanced stability, modified receptor affinity, and unique pharmacological properties.

This compound, with the chemical formula C₂₈H₂₃NO₄ and a molecular weight of 437.49 g/mol , is a key building block for introducing a hydrophobic and sterically demanding residue into a peptide sequence.[6] This document provides a comprehensive guide to the manual solid-phase synthesis of peptides containing this amino acid, covering everything from resin preparation to final peptide cleavage and deprotection.

Core Principles of Fmoc SPPS

The Fmoc SPPS cycle consists of three primary stages: deprotection, amino acid coupling, and washing.[4]

  • Resin Selection and Preparation: The synthesis begins on an insoluble polymer support, or resin. The choice of resin is dictated by the desired C-terminal functionality of the peptide. For a C-terminal carboxyl group, a Wang resin is commonly used, while a Rink Amide resin is selected for a C-terminal amide.[3] The resin must be swelled in a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to ensure that the reactive sites are accessible.[3][7]

  • Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed using a mild base, typically a 20% solution of piperidine in DMF.[1][8] The completion of this step can be monitored by UV spectroscopy due to the release of the chromophoric dibenzofulvene-piperidine adduct.[5]

  • Amino Acid Coupling: The next Fmoc-protected amino acid, in this case, this compound, is activated and coupled to the newly exposed N-terminal amine of the peptide chain. Activation is achieved using a coupling reagent to form a highly reactive intermediate.[9]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity of the final peptide.[2] This cycle is repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed. This is typically accomplished using a strong acid, most commonly Trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[1][10][11]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compoundPeptide Synthesis GradeSigma-Aldrich, ChemPep
Rink Amide Resin100-200 mesh, ~0.5 mmol/gVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
PiperidineReagent GradeVarious
Diisopropylethylamine (DIEA)Peptide Synthesis GradeVarious
HBTUPeptide Synthesis GradeVarious
Trifluoroacetic Acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Dichloromethane (DCM)ACS GradeVarious
Diethyl etherAnhydrousVarious
Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin.

1. Resin Swelling:

  • Weigh 100 mg of Rink Amide resin and place it in a reaction vessel.

  • Add 1 mL of DMF to the resin.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[7]

2. Initial Fmoc Deprotection:

  • Drain the DMF from the swelled resin.

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20-30 minutes at room temperature.[8]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3 x 2 mL).

3. This compound Coupling:

  • In a separate vial, prepare the activation solution:

    • Dissolve 3 equivalents of this compound relative to the resin loading in DMF.

    • Add 2.9 equivalents of HBTU.

    • Add 6 equivalents of DIEA.

  • Gently mix the activation solution for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

4. Washing:

  • Drain the coupling solution from the resin.

  • Wash the resin with DMF (3 x 2 mL).

  • Wash the resin with DCM (3 x 2 mL).

  • Wash the resin again with DMF (3 x 2 mL).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final deprotection step as described in step 2 to remove the N-terminal Fmoc group.

7. Final Washing and Drying:

  • Wash the resin with DMF (3 x 2 mL).

  • Wash the resin with DCM (3 x 2 mL).

  • Wash the resin with methanol (3 x 2 mL) to shrink the resin beads.

  • Dry the peptide-resin under high vacuum for at least 4 hours.[10]

8. Cleavage and Side-Chain Deprotection:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[10][12]

  • Add 2 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture for 2-3 hours at room temperature.[11]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Quantitative Data Summary

ParameterConditionDurationNotes
Resin Swelling DMF≥ 1 hourEnsures accessibility of reactive sites.[7]
Fmoc Deprotection 20% Piperidine in DMF20-30 minutesCan be monitored by UV spectroscopy.[1][8]
Amino Acid Activation Fmoc-AA:HBTU:DIEA (3:2.9:6 eq.)2-5 minutesPre-activation before adding to the resin.
Coupling Reaction Activated this compound1-2 hoursReaction completion can be checked with a Kaiser test.[3]
Cleavage and Deprotection TFA/TIS/H₂O (95:2.5:2.5)2-3 hoursScavengers are crucial to prevent side reactions.[10][11][12]

Visualizing the Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.

SPPS_Workflow cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Activated This compound Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Peptide Complete Final_Wash Final Wash and Dry Final_Deprotect->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitate Precipitate Peptide (Cold Ether) Cleavage->Precipitate cluster_prep cluster_prep cluster_cycle cluster_cycle cluster_final cluster_final

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

Signaling Pathways and Logical Relationships

The logical progression of Fmoc-SPPS is based on an orthogonal protection scheme. This means that the protecting groups for the α-amine (Fmoc, base-labile) and the side chains (e.g., tBu, Trt, acid-labile) can be removed under different chemical conditions, allowing for selective deprotection at each step of the synthesis.

Orthogonal_Scheme Peptide_Resin Peptide-Resin (N-term Fmoc, Side-chain Protected) Deprotection Base Treatment (e.g., 20% Piperidine/DMF) Peptide_Resin->Deprotection Removes Fmoc group Free_N_Terminus Peptide-Resin (Free N-terminus) Deprotection->Free_N_Terminus Coupling Add Activated Fmoc-AA-OH Elongated_Peptide Elongated Peptide-Resin (N-term Fmoc) Coupling->Elongated_Peptide Cleavage Acid Treatment (e.g., TFA Cocktail) Final_Peptide Free Peptide (All protecting groups removed) Cleavage->Final_Peptide Cleaves from resin & removes side-chain groups Free_N_Terminus->Coupling Forms new peptide bond Elongated_Peptide->Deprotection Repeat Cycle Elongated_Peptide->Cleavage Final Step

Caption: Logical relationship of the orthogonal protection scheme in Fmoc-SPPS.

References

Application Notes and Protocols for Fmoc Deprotection of Fmoc-D-1-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-1-Nal-OH, an Fmoc-protected form of D-1-Naphthylalanine, is a critical building block in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics. The bulky naphthyl side chain can introduce unique conformational constraints and properties into peptides. The successful synthesis of such peptides relies on the efficient and complete removal of the Nα-Fmoc protecting group at each cycle. This document provides a detailed standard procedure for the Fmoc deprotection of this compound during SPPS.

The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, is used to abstract the acidic proton on the fluorenyl ring, leading to the cleavage of the carbamate bond and release of the free amine of the peptide. The resulting dibenzofulvene is scavenged by the excess amine to form a stable adduct.[1][2][3]

Quantitative Data Summary

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time. The following table summarizes standard conditions used for Fmoc deprotection in SPPS, which are applicable to this compound.

ParameterConditionRationale and Remarks
Deprotection Reagent 20% (v/v) Piperidine in DMFThe most widely used and effective reagent for Fmoc removal.[1][2][4]
2-5% (v/v) DBU in DMFA stronger, non-nucleophilic base. May increase the risk of side reactions.[5]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively swells the resin and dissolves reagents.[2]
N-Methyl-2-pyrrolidone (NMP)An alternative to DMF, sometimes used for difficult sequences.[2][6]
Standard Reaction Time 1 x 1-3 minutes followed by 1 x 5-15 minutesA two-step deprotection is standard to ensure complete removal.[1][4]
Monitoring UV Absorbance at ~301 nmThe dibenzofulvene-piperidine adduct has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction.[1]
Kaiser Test (Ninhydrin Test)A qualitative test to confirm the presence of a free primary amine after deprotection. A positive result (blue color) indicates successful deprotection.[7]

Experimental Protocols

Materials
  • This compound loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • 20% (v/v) Piperidine in DMF solution

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser Test Kit (Ninhydrin, Phenol, KCN in Pyridine)

Standard Fmoc Deprotection Protocol

This protocol describes the removal of the Fmoc group from the N-terminus of a peptide chain during solid-phase peptide synthesis.

  • Resin Swelling: Swell the this compound loaded resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[8]

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 2-3 minutes at room temperature.[1][4]

  • Filtration: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 5-15 minutes at room temperature.[1][4]

  • Filtration: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times, with approximately 10 mL per gram of resin for each wash) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

  • Confirmation of Deprotection (Optional but Recommended):

    • Take a small sample of the resin beads (a few beads are sufficient).

    • Wash the beads with DCM and allow them to dry.

    • Perform a Kaiser test. A deep blue color indicates the presence of a free primary amine and thus, successful deprotection.[7]

Diagrams

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotect1 Initial Deprotection (20% Piperidine/DMF, 2-3 min) swell->deprotect1 drain1 Drain deprotect1->drain1 deprotect2 Second Deprotection (20% Piperidine/DMF, 5-15 min) drain1->deprotect2 drain2 Drain deprotect2->drain2 wash Wash with DMF (5-7 times) drain2->wash kaiser_test Kaiser Test (Optional) wash->kaiser_test end Free Amine-Peptide-Resin kaiser_test->end

Caption: Workflow for the Fmoc deprotection of a peptide resin.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Peptide cluster_1 Base Catalysis cluster_2 β-Elimination cluster_3 Scavenging Fmoc_Peptide Fmoc-NH-Peptide Dibenzofulvene Dibenzofulvene Fmoc_Peptide->Dibenzofulvene + Piperidine Free_Amine H2N-Peptide Fmoc_Peptide->Free_Amine + CO2 Piperidine Piperidine Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection using piperidine.

References

Application Notes and Protocols for Coupling Fmoc-D-1-Nal-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-1-naphthylalanine (Fmoc-D-1-Nal-OH) is a sterically hindered amino acid analog of phenylalanine, where the phenyl group is replaced by a larger naphthyl group. Its incorporation into peptide sequences can significantly influence peptide conformation, stability, and receptor-binding affinity. However, the bulky nature of the naphthyl side chain presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences. The choice of coupling reagent is therefore critical to achieving high yields and purity of the target peptide.

This document provides a detailed overview of various coupling reagents and protocols for the efficient incorporation of this compound in Fmoc-based SPPS.

Challenges in Coupling Sterically Hindered Amino Acids

The primary difficulty in coupling sterically hindered amino acids like this compound arises from the reduced accessibility of the N-terminal amine of the growing peptide chain to the activated carboxyl group of the incoming amino acid. This steric clash slows down the rate of amide bond formation, making standard coupling protocols less effective. To overcome this, more potent activating reagents and optimized reaction conditions are often necessary.

Comparative Performance of Coupling Reagents

While direct quantitative comparative studies for this compound are limited in publicly available literature, the following tables summarize the performance of common coupling reagents for other sterically hindered amino acids, which can be considered representative for difficult couplings.[1][2][3] The data highlights the superiority of modern uronium/aminium and phosphonium salt-based reagents over traditional carbodiimide methods for such challenging couplings.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassReagentAdditiveTypical Reaction Time (min)Reported Purity/Yield for Difficult CouplingsKey Advantages & Disadvantages
Carbodiimide DICHOBt / Oxyma Pure60 - 120Lower (95-98%)[1]Advantages: Cost-effective. Disadvantages: Slower reaction rates, potential for side reactions (N-acylurea formation).
Uronium/Aminium Salt HBTUHOBt30 - 60Good (98-99.5%)[1]Advantages: Fast and efficient for standard couplings. Disadvantages: Potential for guanidinylation of the N-terminus if used in excess, less effective for highly hindered residues compared to HATU.
Uronium/Aminium Salt HATUHOAt15 - 45Excellent (>99%)Advantages: Highly reactive, faster couplings, reduced racemization. Ideal for sterically hindered amino acids. Disadvantages: Higher cost.
Uronium/Aminium Salt HCTU6-Cl-HOBt20 - 60Very GoodAdvantages: High coupling efficiency, often comparable to HATU, more cost-effective. Disadvantages: Can be less effective than HATU for the most challenging couplings.
Uronium/Aminium Salt COMUOxyma Pure15 - 30Excellent (>99.5%)[1]Advantages: Very high reactivity, safer byproducts (non-explosive), excellent solubility. Disadvantages: Higher cost.
Phosphonium Salt PyBOPHOBt30 - 60Good (98-99%)Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.

Note: The reported purity and yield are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for challenging couplings based on available literature.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using different classes of reagents. These protocols can be adapted for both manual and automated SPPS.

Protocol 1: Coupling using HATU/DIPEA

This protocol is highly recommended for coupling this compound due to the high reactivity of HATU.

Materials:

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (2-(7-Aza-1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA to the amino acid solution and allow for a pre-activation time of 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Washing: After the coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling is recommended.

Protocol 2: Coupling using DIC/Oxyma Pure

This carbodiimide-based protocol with the additive Oxyma Pure offers a safer and often more efficient alternative to HOBt.

Materials:

  • This compound (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3-5 equivalents)

  • DMF, peptide synthesis grade

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and Oxyma Pure in DMF.

  • Coupling Reaction: Add the amino acid/Oxyma Pure solution to the deprotected resin. Then, add DIC to the reaction vessel.

  • Agitate the reaction mixture at room temperature for 2-6 hours.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.

Protocol 3: Coupling using HBTU/DIPEA

HBTU is a widely used and cost-effective coupling reagent, though it may be less efficient than HATU for highly hindered amino acids.

Materials:

  • This compound (3-5 equivalents)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)

  • HOBt (1-Hydroxybenzotriazole) (3-5 equivalents, optional but recommended)

  • DIPEA (6-10 equivalents)

  • DMF, peptide synthesis grade

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound, HBTU, and optionally HOBt in DMF.

  • Add DIPEA to the solution and pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. A double coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction.

Signaling Pathways and Workflows

General SPPS Cycle Workflow

SPPS_Workflow Resin Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: This compound + Coupling Reagent + Base in DMF Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 ElongatedPeptide Peptide elongated by one residue Washing2->ElongatedPeptide ElongatedPeptide->Deprotection Repeat for next amino acid

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Mechanism of Peptide Bond Formation with Uronium/Aminium Reagents

Activation_Mechanism cluster_activation Activation cluster_coupling Coupling AminoAcid Fmoc-AA-COOH Carboxylic Acid ActiveEster Fmoc-AA-OAt / OBt Active Ester AminoAcid->ActiveEster CouplingReagent HATU / HBTU Uronium/Aminium Salt CouplingReagent->ActiveEster Base DIPEA Base Base->ActiveEster PeptideBond Fmoc-AA-NH-Peptide-Resin Peptide Bond Formation ActiveEster->PeptideBond PeptideAmine H2N-Peptide-Resin N-terminal Amine PeptideAmine->PeptideBond

Caption: Activation and coupling mechanism using uronium/aminium salt reagents.

Conclusion and Recommendations

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the choice of coupling reagent and reaction conditions. For optimal results, the use of highly reactive uronium/aminium salt-based reagents such as HATU or COMU is strongly recommended. These reagents facilitate faster and more complete coupling reactions, minimizing the formation of deletion sequences and improving the overall yield and purity of the final peptide. While more traditional methods like DIC/Oxyma can be effective, they may require longer reaction times or double coupling cycles. It is always advisable to monitor the completion of each coupling step using a qualitative method like the Kaiser test, especially when dealing with "difficult" amino acids.

References

Application Notes and Protocols for Synthesizing Fluorescently Labeled Peptides Using Fmoc-D-1-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-D-1-Naphthylalanine-OH (Fmoc-D-1-Nal-OH) for the synthesis of fluorescently labeled peptides. This uncommon amino acid serves as an intrinsic fluorescent probe, offering unique advantages for studying peptide structure, function, and interactions with biological targets, particularly G protein-coupled receptors (GPCRs).

Application Notes

Introduction to this compound

This compound is a derivative of the D-enantiomer of 1-Naphthylalanine, protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy makes it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). The bulky naphthalene side chain of D-1-Nal enhances the hydrophobicity and steric presence of the peptide, which can be crucial for modulating peptide-receptor interactions and improving metabolic stability. The D-configuration provides resistance to enzymatic degradation by proteases, prolonging the peptide's half-life in biological systems.

D-1-Naphthylalanine as an Intrinsic Fluorescent Probe

The naphthalene moiety of D-1-Nal possesses intrinsic fluorescence, which is sensitive to the polarity of its microenvironment. This property allows for the development of label-free fluorescent peptide probes. The fluorescence emission of a D-1-Nal-containing peptide can shift in response to changes in its surroundings, such as upon binding to a receptor or inserting into a lipid membrane. This solvatochromic shift provides a powerful tool for monitoring these interactions in real-time.

Advantages of using D-1-Nal:

  • Minimal Perturbation: As an amino acid integrated into the peptide backbone, it is less likely to interfere with the peptide's biological activity compared to larger, external fluorescent dyes.

  • Environmental Sensitivity: Its fluorescence properties are responsive to the local environment, enabling the study of conformational changes and binding events.

  • FRET Applications: D-1-Nal can serve as a donor or acceptor in Förster Resonance Energy Transfer (FRET) pairs with other fluorophores to measure intramolecular or intermolecular distances.

Application in Studying G Protein-Coupled Receptor (GPCR) Interactions

Fluorescently labeled peptides are invaluable tools for investigating GPCR signaling. Peptides incorporating D-1-Nal can be used to study ligand-receptor binding, receptor activation, and conformational changes.

A notable application is in the study of the melanocortin receptor system, which is involved in energy homeostasis, pigmentation, and sexual function. Synthetic analogs of α-melanocyte-stimulating hormone (α-MSH) containing D-Nal have been shown to exhibit high affinity and selectivity for melanocortin receptors, such as the melanocortin-4 receptor (MC4R).[1] The intrinsic fluorescence of D-Nal in these peptides can be used to probe the peptide's interaction with the receptor and the surrounding lipid bilayer, providing insights into the molecular mechanisms of receptor activation.[1]

Quantitative Data

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₈H₂₃NO₄[2]
Molecular Weight 437.5 g/mol [2]
Appearance White to off-white powder
Purity (Assay) ≥98.0%
Storage Temperature 2-8°C
Representative Synthesis Yield and Purity of a D-1-Nal Containing Peptide

The following data is representative for the synthesis of a model peptide containing D-1-Nal using Fmoc-SPPS. Actual yields and purity will vary depending on the peptide sequence, length, and purification method.

Peptide SequenceSynthesis ScaleCrude Yield (%)Purity after HPLC (%)
Ac-Ser-Tyr-Ser-D-1-Nal -Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂0.1 mmol~75%>95%
Fluorescence Properties of D-1-Naphthylalanine in a Peptide

The fluorescence characteristics of D-1-Nal are highly dependent on its local environment. The following table provides approximate values in aqueous buffer.

PropertyValueNotes
Excitation Maximum (λex) ~280-290 nmCan be excited at the same wavelength as Tryptophan.
Emission Maximum (λem) ~340-360 nmEmission is sensitive to solvent polarity; a blue shift is often observed in more hydrophobic environments.[1]
Fluorescence Lifetime (τ) 1-10 nsCan be significantly longer than that of Tryptophan, allowing for discrimination in time-resolved fluorescence studies.[1]
Quantum Yield (Φ) VariableHighly dependent on the peptide sequence and environment.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing this compound

This protocol describes the manual Fmoc-SPPS of a generic 10-amino acid peptide on Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if the sequence contains Trp)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: a. Dissolve 3 equivalents of the first Fmoc-amino acid and 3 equivalents of Oxyma Pure in DMF. b. Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling. e. Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including this compound, until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: After the last coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (add 5% DTT if Trp is present). c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple 1st Fmoc-AA (DIC/Oxyma) Deprotection1->Coupling1 Wash1 Wash (DMF/DCM) Coupling1->Wash1 Loop Repeat for each AA (including this compound) Wash1->Loop Deprotection2 Fmoc Deprotection Loop->Deprotection2 n-1 times Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection End of sequence Coupling2 Couple next Fmoc-AA Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Wash2->Loop Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: Fmoc-SPPS workflow for a peptide containing D-1-Nal.

Protocol 2: N-Terminal Fluorescent Labeling of a Peptide on Resin

This protocol describes the on-resin labeling of the N-terminus of the synthesized peptide with a carboxylate-containing fluorescent dye (e.g., 5(6)-Carboxyfluorescein).

Materials:

  • Peptide-resin from Protocol 1 (after final Fmoc deprotection)

  • 5(6)-Carboxyfluorescein

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Prepare Labeling Solution: In a separate vial, dissolve 1.5 equivalents of 5(6)-Carboxyfluorescein, 1.5 equivalents of HBTU, and 1.5 equivalents of HOBt in DMF.

  • Activate Dye: Add 3 equivalents of DIPEA to the labeling solution and allow it to activate for 5-10 minutes.

  • Labeling Reaction: Add the activated dye solution to the peptide-resin. Shake the reaction vessel overnight at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and finally with methanol (2x).

  • Drying: Dry the labeled peptide-resin under vacuum.

  • Cleavage: Proceed with the cleavage and deprotection of the labeled peptide as described in Protocol 1, step 6.

Labeling_Workflow Peptide_Resin Peptide-Resin (N-terminus free) Labeling On-Resin Labeling Peptide_Resin->Labeling Activate_Dye Activate Fluorescent Dye (e.g., Carboxyfluorescein with HBTU/HOBt/DIPEA) Activate_Dye->Labeling Wash Wash Resin (DMF/DCM/MeOH) Labeling->Wash Cleavage Cleavage and Deprotection (TFA Cocktail) Wash->Cleavage Labeled_Peptide Fluorescently Labeled Peptide Cleavage->Labeled_Peptide

Caption: On-resin N-terminal fluorescent labeling workflow.

Protocol 3: Purification and Characterization of the Fluorescently Labeled Peptide

Materials:

  • Crude fluorescently labeled peptide

  • Water with 0.1% TFA (Solvent A)

  • Acetonitrile with 0.1% TFA (Solvent B)

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). b. Purify the peptide by reverse-phase HPLC using a gradient of Solvent B into Solvent A. c. Collect the fractions corresponding to the major peak.

  • Characterization: a. Confirm the purity of the collected fractions by analytical HPLC. b. Verify the identity of the peptide by mass spectrometry to confirm the correct molecular weight.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy powder.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway of the Melanocortin-4 Receptor (MC4R), a GPCR that can be studied using D-1-Nal-labeled peptide agonists.

MC4R_Signaling Melanocortin-4 Receptor (MC4R) Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R G_protein Gs Protein (α, β, γ subunits) MC4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation & Activation CRE cAMP Response Element (CRE) CREB->CRE Binding Gene_Expression Gene Expression (e.g., decreased food intake) CRE->Gene_Expression Regulation Ligand α-MSH Agonist (containing D-1-Nal) Ligand->MC4R Binding

Caption: Melanocortin-4 Receptor (MC4R) signaling pathway.

References

Application of Fmoc-D-1-Nal-OH in Peptide Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-1-Naphthylalanine (Fmoc-D-1-Nal-OH) is a non-proteinogenic amino acid derivative that has become an invaluable tool in modern peptide drug discovery. Its unique structural features, particularly the bulky and hydrophobic naphthyl side chain, offer distinct advantages in the design and synthesis of peptide-based therapeutics with enhanced pharmacological properties. The incorporation of D-1-Nal into peptide sequences can significantly improve their stability against enzymatic degradation, enhance receptor binding affinity, and modulate their pharmacokinetic profiles. This application note provides a comprehensive overview of the use of this compound in the discovery of peptide drugs, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists and antimicrobial peptides. Detailed experimental protocols and quantitative data are presented to guide researchers in leveraging this versatile building block for their drug development programs.

Key Applications of this compound

The primary application of this compound lies in its use as a building block in solid-phase peptide synthesis (SPPS) to introduce the D-1-naphthylalanine residue into peptide sequences. This modification has proven particularly beneficial in two major classes of peptide therapeutics:

  • Gonadotropin-Releasing Hormone (GnRH) Antagonists: The N-terminal of several potent GnRH antagonists features a hydrophobic cluster that includes D-1-Nal.[1] This residue is crucial for high-affinity binding to the GnRH receptor, leading to the effective suppression of gonadotropin and sex hormone production.[1][2] Marketed drugs such as Degarelix, Ganirelix, and Cetrorelix, which are used in the treatment of prostate cancer and in assisted reproductive technologies, incorporate D-1-Nal or a similar derivative at their N-terminus.[1][2]

  • Antimicrobial Peptides (AMPs): The introduction of D-1-Nal into antimicrobial peptide sequences has been shown to enhance their potency and stability. The bulky naphthyl group can promote deeper penetration into bacterial membranes, leading to improved antimicrobial activity.[3] Furthermore, the D-configuration of the amino acid confers resistance to proteolytic degradation, a significant advantage for therapeutic applications.[3]

Data Presentation

GnRH Antagonists Containing D-1-Naphthylalanine

While specific binding affinity (IC50) values for direct comparison are not always readily available in a single source, the literature indicates that the incorporation of D-1-Nal at the N-terminus of GnRH antagonists is a key determinant of their high potency. For instance, third-generation GnRH antagonists, which include this feature, exhibit significantly improved clinical efficacy.[2]

Compound Structure/Key Residues Therapeutic Application Reported Potency/Efficacy
Degarelix Ac-D-2-Nal-D-4-Cpa-D-3-Pal-Ser...Advanced Prostate CancerEffective suppression of testosterone to castration levels.[4] The minimal effective dose for LH/testosterone suppression is between 1 and 3 µg/kg.[2]
Ganirelix Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr...Assisted Reproductive TechnologyPrevention of premature LH surges during controlled ovarian stimulation.
Cetrorelix Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr...Assisted Reproductive TechnologyFirst clinically viable third-generation GnRH peptide antagonist.[2]
Antimicrobial Peptides (AMPs) Containing D-1-Naphthylalanine

The introduction of D-1-Nal has been shown to significantly enhance the antimicrobial activity of peptides, particularly against resistant bacterial strains.

Peptide Target Organism MIC (μg/mL) Reference
D-Nal-Pac-525Streptococcus mutans4[3][5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analogue

This protocol describes a general procedure for the manual solid-phase synthesis of a decapeptide GnRH antagonist analogue incorporating this compound at the N-terminus, using a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for all amino acids except this compound):

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt/OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound (N-terminal residue):

    • Due to the steric hindrance of the naphthyl group, a more robust coupling strategy is recommended.

    • Dissolve 3 equivalents of this compound and 3 equivalents of HATU in DMF.

    • Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Add the activation mixture to the deprotected peptide-resin and shake for 2-4 hours.

    • Monitor the coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • N-terminal Acetylation:

    • Treat the deprotected N-terminal D-1-Nal residue with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of an Antimicrobial Peptide (D-Nal-Pac-525)

This protocol outlines the synthesis of the antimicrobial peptide D-Nal-Pac-525 (Ac-KWRRWVRWI-NH2 with Trp replaced by D-1-Nal).

Procedure:

The synthesis follows the general SPPS protocol described above with the following modifications:

  • Resin: Rink Amide resin is used to obtain the C-terminal amide.

  • Amino Acid Sequence: The peptide is assembled according to its sequence, using the corresponding Fmoc-protected amino acids. All tryptophan residues are replaced with this compound.

  • Coupling of this compound: Due to the multiple incorporations of this bulky residue, extended coupling times (up to 4 hours) and the use of HATU/DIPEA as the coupling reagent are recommended for each D-1-Nal addition to ensure complete reaction.

  • Final Steps: N-terminal acetylation, cleavage, and purification are performed as described in Protocol 1.

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

GnRH antagonists, containing D-1-Nal, act by competitively blocking the GnRH receptor (GnRHR) on pituitary gonadotroph cells. This prevents the binding of endogenous GnRH and the subsequent activation of downstream signaling cascades that lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates GnRH_Antagonist GnRH Antagonist (e.g., Degarelix) GnRH_Antagonist->GnRHR Binds & Blocks Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Release Gonadotropin Release (LH, FSH) Ca_release->Gonadotropin_Release Triggers MAPK MAPK Cascade PKC->MAPK Activates Gene_Expression Gene Expression (LHβ, FSHβ) MAPK->Gene_Expression Regulates Gene_Expression->Gonadotropin_Release Leads to SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (DIC/HOBt or HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Next Amino Acid Cycle Kaiser_Test->Next_Cycle Negative Repeat_Coupling->Coupling Next_Cycle->Deprotection Not last residue Final_Deprotection Final Fmoc Deprotection Next_Cycle->Final_Deprotection Last residue Acetylation N-terminal Acetylation (Optional) Final_Deprotection->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

References

Application Notes and Protocols for the Synthesis of Constrained Peptides Using Fmoc-D-1-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a promising class of therapeutics, offering improved metabolic stability, receptor selectivity, and bioavailability compared to their linear counterparts. The incorporation of unnatural amino acids, such as D-1-Naphthylalanine (D-1-Nal), can further enhance these properties by introducing conformational rigidity and resistance to enzymatic degradation.[1] This document provides detailed application notes and protocols for the synthesis of constrained peptides incorporating Fmoc-D-1-Nal-OH using standard solid-phase peptide synthesis (SPPS) techniques.

This compound is a derivative of the D-isomeric form of 1-Naphthylalanine, protected at the N-terminus with the fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] The bulky naphthyl side chain can induce specific secondary structures and participate in aromatic interactions, which can be crucial for target binding.[4][5] The D-configuration of the amino acid provides resistance to proteolysis, a key consideration in drug design.[1]

These protocols are intended for researchers familiar with peptide synthesis and are designed to serve as a comprehensive guide for the preparation and characterization of novel constrained peptides for applications in drug discovery and development.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of a representative constrained peptide containing D-1-Nal.

Table 1: Materials and Reagents for Synthesis

Reagent/MaterialGradeSupplierPurpose
Rink Amide MBHA ResinSynthesis GradeGenericSolid support for peptide synthesis
This compound≥96.0% (HPLC)GenericProtected D-amino acid building block
Other Fmoc-amino acidsSynthesis GradeGenericPeptide sequence building blocks
N,N-Dimethylformamide (DMF)HPLC GradeGenericSolvent for washing and reactions
Dichloromethane (DCM)HPLC GradeGenericSolvent for resin swelling and washing
PiperidineReagent GradeGenericFmoc deprotection agent
HBTU/HATUReagent GradeGenericCoupling reagent
HOBt/HOAtReagent GradeGenericCoupling additive
DIPEA/NMMReagent GradeGenericBase for coupling reaction
Trifluoroacetic acid (TFA)Reagent GradeGenericCleavage from resin
Triisopropylsilane (TIS)Reagent GradeGenericScavenger for cleavage
Diethyl etherReagent GradeGenericPeptide precipitation

Table 2: Representative Synthesis Parameters and Results

ParameterValueNotes
Synthesis Scale0.1 mmol
Resin Substitution0.5 mmol/g
Coupling Equivalents (Fmoc-AA:Coupling Reagent:Base)1:0.95:2Relative to resin loading
Coupling Time for this compound2-4 hoursThe bulky side chain may require longer coupling times or double coupling.
Overall Crude Peptide Yield75-85%Based on initial resin loading
Purity of Crude Peptide (by RP-HPLC)60-70%
Final Yield after Purification25-35%
Final Purity (by RP-HPLC)>98%

Table 3: Analytical Characterization Data

Analysis TechniqueParameterResult
RP-HPLC Retention TimeVaries based on sequence and method
Purity>98%
Mass Spectrometry (ESI-MS) Calculated Mass[M+H]⁺ (Monoisotopic)
Observed Mass[M+H]⁺ (Monoisotopic)
NMR Spectroscopy ¹H NMRChemical shifts consistent with constrained peptide structure.
TOCSY/NOESYCorrelation signals for structure elucidation.

Experimental Protocols

The following protocols detail the manual synthesis of a generic constrained pentapeptide (e.g., cyclo-[Gly-D-1-Nal-Ala-Phe-Pro]) using Fmoc-SPPS.

Protocol 1: Linear Peptide Synthesis on Solid Support
  • Resin Swelling:

    • Place 200 mg of Rink Amide MBHA resin (0.1 mmol) in a solid-phase synthesis vessel.

    • Add 5 mL of Dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the DCM and wash the resin three times with 5 mL of N,N-Dimethylformamide (DMF).

  • First Amino Acid Coupling (Fmoc-Pro-OH):

    • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin five times with 5 mL of DMF.

    • Activation and Coupling: In a separate vial, dissolve Fmoc-Pro-OH (0.3 mmol), HBTU (0.285 mmol), and HOBt (0.3 mmol) in 2 mL of DMF. Add DIPEA (0.6 mmol) and vortex for 1 minute. Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Washing: Drain the coupling solution and wash the resin three times with 5 mL of DMF, followed by three washes with 5 mL of DCM, and finally three washes with 5 mL of DMF.

  • Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-Ala-OH, this compound, Fmoc-Gly-OH):

    • Repeat the Fmoc deprotection and coupling steps as described in step 2 for each subsequent amino acid.

    • Note for this compound: Due to the steric hindrance of the naphthyl group, a double coupling may be necessary to ensure complete reaction. After the initial 2-hour coupling, drain the solution, wash with DMF, and add a fresh solution of activated this compound for another 2 hours.

  • Final Fmoc Deprotection:

    • After the final coupling of Fmoc-Gly-OH, perform the Fmoc deprotection step as described in step 2a to yield the free N-terminal peptide on the resin.

    • Wash the resin thoroughly with DMF and then DCM, and dry the resin under vacuum.

Protocol 2: On-Resin Head-to-Tail Cyclization
  • Cyclization Reaction:

    • Swell the dried peptide-resin in 5 mL of DMF for 30 minutes.

    • In a separate vial, dissolve PyBOP (0.3 mmol) and HOBt (0.3 mmol) in 3 mL of DMF. Add DIPEA (0.6 mmol) and vortex.

    • Add the cyclization cocktail to the resin and agitate at room temperature for 12-24 hours. Monitor the reaction progress using a small resin sample and a Kaiser test (ninhydrin test). The reaction is complete when the Kaiser test is negative.

  • Washing:

    • Once the cyclization is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and methanol (3 times).

    • Dry the resin under vacuum.

Protocol 3: Cleavage, Precipitation, and Purification
  • Cleavage from Resin:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Add 5 mL of the cleavage cocktail to the dried resin in the synthesis vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

    • Add the filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Decant the ether and wash the peptide pellet twice with cold diethyl ether.

    • Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.

Protocol 4: Analytical Characterization
  • RP-HPLC Analysis:

    • Analyze the purity of the final product using analytical RP-HPLC with a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 220 nm and 280 nm (for the naphthyl group).

  • Mass Spectrometry:

    • Confirm the identity of the peptide by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight.

  • NMR Spectroscopy:

    • For structural elucidation, dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

    • Acquire ¹H, ¹³C, TOCSY, and NOESY spectra to determine the three-dimensional structure of the constrained peptide.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_workup Cleavage and Purification cluster_analysis Characterization resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 This compound Coupling deprotection2->coupling2 deprotection_final Final Fmoc Deprotection coupling2->deprotection_final cyclize Head-to-Tail Cyclization deprotection_final->cyclize cleavage Cleavage from Resin cyclize->cleavage precipitation Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis HPLC, MS, NMR purification->analysis

Caption: Workflow for the synthesis of a constrained peptide using this compound.

Signaling Pathway: Competitive Antagonism

signaling_pathway cluster_membrane Cell Membrane cluster_response Cellular Response receptor Receptor signaling Signaling Cascade receptor->signaling Initiates no_response No Response receptor->no_response ligand Endogenous Ligand ligand->receptor Binds & Activates peptide Constrained Peptide (Antagonist) peptide->receptor Binds & Blocks

Caption: Mechanism of action for a constrained peptide as a competitive antagonist.

References

Application Notes and Protocols for the Preparation of Peptide-Drug Conjugates (PDCs) Using Fmoc-D-1-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. A typical PDC consists of a targeting peptide, a cytotoxic payload, and a linker connecting the two. The incorporation of unnatural amino acids, such as D-1-Naphthylalanine (D-1-Nal), into the peptide backbone can significantly enhance the therapeutic potential of PDCs.

Fmoc-D-1-Nal-OH is a key building block for introducing D-1-Nal into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of D-1-Nal can confer several advantages:

  • Increased Proteolytic Stability: The D-configuration of the amino acid provides resistance to enzymatic degradation in plasma, extending the conjugate's half-life.

  • Enhanced Receptor Binding: The bulky and hydrophobic naphthyl side chain can improve the peptide's affinity and selectivity for its target receptor.

  • Improved Pharmacokinetics: The overall hydrophobicity and stability of the peptide can be fine-tuned to optimize the drug's pharmacokinetic profile.

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of a representative PDC incorporating D-1-Naphthylalanine, targeting a tumor-associated receptor. The example PDC consists of a hypothetical D-1-Nal-containing peptide targeting an overexpressed receptor on cancer cells, a cathepsin B-cleavable linker, and the potent cytotoxic drug, monomethyl auristatin E (MMAE).

I. Overview of the Peptide-Drug Conjugate (PDC) Synthesis

The synthesis of a D-1-Nal-containing PDC is a multi-step process that begins with the solid-phase synthesis of the targeting peptide, followed by linker and payload conjugation in solution.

PDC_Synthesis_Overview cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Purification cluster_Conjugation Solution-Phase Conjugation Resin Resin Support AA_Coupling Amino Acid Coupling (including this compound) Resin->AA_Coupling 1. Loading Fmoc_Deprotection Fmoc Deprotection AA_Coupling->Fmoc_Deprotection 2. Elongation Cycle Fmoc_Deprotection->AA_Coupling Cleavage Cleavage from Resin Fmoc_Deprotection->Cleavage 3. Final Peptide Purification RP-HPLC Purification Cleavage->Purification Peptide Purified Peptide Purification->Peptide 4. Purified Peptide Conjugation Conjugation Reaction Peptide->Conjugation Linker_Payload Linker-Payload (e.g., mc-vc-PABC-MMAE) Linker_Payload->Conjugation Final_Purification Final RP-HPLC Purification Conjugation->Final_Purification PDC Final PDC Final_Purification->PDC

Figure 1: Overall workflow for the synthesis of a D-1-Nal-containing PDC.

II. Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-1-Nal and Cysteine-Containing Peptide

This protocol describes the synthesis of a hypothetical targeting peptide with the sequence: Ac-{D-1-Nal}-Arg-Gly-Asp-Cys-NH2. The N-terminal acetylation provides stability, D-1-Nal enhances binding and stability, the RGD motif targets integrin receptors, and the cysteine residue provides a site for conjugation.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H2O)

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF.

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including this compound.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:2:3 v/v/v) for 1 hour. Wash with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O.

    • Gently agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column. Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Conjugation of the Peptide to a Linker-Payload

This protocol describes the conjugation of the purified peptide to a maleimide-containing linker-payload, mc-vc-PABC-MMAE. The cysteine's sulfhydryl group reacts with the maleimide via a Michael addition.

Materials:

  • Purified D-1-Nal-containing peptide

  • mc-vc-PABC-MMAE (Maleimide-Val-Cit-PABC-Monomethyl Auristatin E)

  • Dimethyl sulfoxide (DMSO)

  • Pyridine

  • Water

Procedure:

  • Dissolution: Dissolve the purified peptide in a mixture of DMSO and pyridine (1:3 v/v).

  • Conjugation Reaction: Add 1.2 equivalents of mc-vc-PABC-MMAE to the peptide solution.

  • Incubation: Stir the reaction mixture at room temperature for 4 hours, protected from light.

  • Quenching and Lyophilization: Dilute the reaction mixture with water and lyophilize to remove the solvents.

  • Final Purification: Purify the crude PDC by RP-HPLC on a C18 column. Pool and lyophilize the pure fractions to yield the final PDC.

III. Data Presentation

Quantitative data from the synthesis and initial characterization are summarized below.

ParameterPeptide SynthesisPDC Conjugation
Starting Material Rink Amide ResinPurified Peptide
Final Product Ac-{D-1-Nal}-R-G-D-C-NH2Peptide-Linker-MMAE
Overall Yield 12% (based on resin loading)85% (based on starting peptide)
Purity (RP-HPLC) >98%>99%
Mass Spectrometry (Expected) [Calculated Mass][Calculated Mass]
Mass Spectrometry (Observed) [Observed Mass][Observed Mass]
In Vitro ActivityPDC (Peptide-Linker-MMAE)Free MMAE
Target Cell Line (Receptor +) 75.2 ± 8.5 nM0.4 ± 0.1 nM
Control Cell Line (Receptor -) >500 nM0.6 ± 0.2 nM

IV. Mechanism of Action and Signaling Pathway

The PDC targets cancer cells overexpressing a specific receptor (e.g., integrins for an RGD peptide). Upon binding, the PDC-receptor complex is internalized, leading to the release of the cytotoxic payload and subsequent cell death.

PDC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PDC PDC (Peptide-Linker-MMAE) Receptor Tumor Cell Receptor (e.g., Integrin) PDC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage (Cathepsin B) Tubulin Tubulin MMAE->Tubulin 5. Tubulin Polymerization Inhibition Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis 6. Cell Cycle Arrest

Figure 2: Mechanism of action of the D-1-Nal-containing PDC.

V. Conclusion

The use of this compound in the solid-phase synthesis of targeting peptides is a viable strategy to enhance the properties of peptide-drug conjugates. The incorporation of D-1-Naphthylalanine can lead to PDCs with increased stability and potentially improved efficacy. The protocols and data presented here provide a framework for the development and evaluation of novel PDCs for targeted cancer therapy. Further in vivo studies are necessary to fully elucidate the therapeutic potential of such conjugates.

Application Notes and Protocols for the Cleavage of Peptides Containing Fmoc-D-1-Nal-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleaving the peptide from the solid support and removing all side-chain protecting groups. This process is particularly challenging for peptides incorporating sensitive amino acid residues. Fmoc-D-1-Nal-OH, a bulky and electron-rich aromatic amino acid, is analogous to tryptophan and is therefore susceptible to side reactions such as alkylation and oxidation during acidic cleavage.

These application notes provide a comprehensive guide to the effective cleavage of peptides containing D-1-naphthylalanine (D-1-Nal) from the resin. The protocols and data presented are designed to minimize side reactions and maximize the yield and purity of the final peptide product.

Key Considerations for Cleaving D-1-Nal Containing Peptides

The primary challenge during the cleavage of peptides containing D-1-Nal is the protection of the electron-rich naphthyl side chain from electrophilic attack by carbocations generated from the resin linker and other protecting groups under strong acidic conditions. Therefore, the selection of an appropriate cleavage cocktail containing effective scavengers is paramount.

Data Presentation: Cleavage Cocktail Compositions

The choice of cleavage cocktail is dictated by the amino acid composition of the peptide. For peptides containing D-1-Nal, which is sensitive to acid-induced side reactions, a robust scavenger mixture is essential. The following table summarizes recommended cleavage cocktails.

Reagent NameCompositionVolume/Weight PercentageKey Application Notes
Reagent K Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT)82.5% / 5% / 5% / 5% / 2.5% (v/v)A highly effective and widely used cocktail for peptides with sensitive residues like Trp, Met, Cys, and by extension, D-1-Nal.[1][2]
Reagent R Trifluoroacetic acid (TFA) / Thioanisole / 1,2-Ethanedithiol (EDT) / AnisoleVaries (e.g., 90% / 5% / 3% / 2%)Particularly well-suited for cleaving peptides with sulfonyl-protected arginine residues and recommended for tryptophan-containing peptides, making it a strong candidate for D-1-Nal.[3][4]
TFA / TIS / Water Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water95% / 2.5% / 2.5% (v/v)A good general-purpose, low-odor cocktail suitable for peptides without highly sensitive residues. May be sufficient if D-1-Nal is the only sensitive residue and other protecting groups are easily scavenged.[5][6]
TFA / EDT / TIS / Water Trifluoroacetic acid (TFA) / 1,2-Ethanedithiol (EDT) / Triisopropylsilane (TIS) / Water94% / 2.5% / 1% / 2.5%An alternative formulation providing both a "soft" (EDT) and "hard" (TIS) scavenger to protect against a range of reactive species.

Experimental Protocols

Protocol 1: Pre-Cleavage Resin Preparation

Objective: To ensure the peptide-resin is free of residual solvents and bases that could interfere with the cleavage reaction.

Materials:

  • Peptide-resin

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (for polystyrene resins) or Diethyl Ether (for polyacrylamide resins)

  • Sintered glass funnel

  • Vacuum flask

  • High vacuum line

Procedure:

  • If the N-terminal Fmoc group has not been removed during synthesis, treat the resin with 20% piperidine in DMF (2 x 10 minutes).[7][8]

  • Place the peptide-resin in a sintered glass funnel.[5][9]

  • Wash the resin sequentially with the following solvents (3 times each, using approximately 10 mL of solvent per gram of resin for each wash):

    • DMF

    • DCM[5]

  • Perform a final wash with methanol or diethyl ether to shrink the resin.[5][9]

  • Dry the resin thoroughly under high vacuum for at least 4 hours, preferably overnight, over KOH.[5][9]

Protocol 2: Peptide Cleavage and Deprotection

Objective: To cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

Materials:

  • Dry peptide-resin

  • Selected cleavage cocktail (e.g., Reagent K)

  • Reaction vessel (e.g., round-bottom flask or specialized cleavage vessel)

  • Shaker or magnetic stirrer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Under a fume hood, add the freshly prepared cleavage cocktail to the resin. Use a sufficient volume to swell the resin completely (approximately 10-25 mL per gram of resin).[5][7]

  • Seal the vessel and allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours.[3] Peptides with multiple arginine residues may require longer deprotection times.[1]

  • It is advisable to perform the cleavage under an inert atmosphere (e.g., by bubbling nitrogen through the solution) to minimize oxidation, especially for sensitive residues.[10]

Protocol 3: Peptide Isolation and Precipitation

Objective: To separate the cleaved peptide from the resin and precipitate it from the cleavage cocktail.

Materials:

  • Cleavage mixture containing the peptide

  • Sintered glass funnel

  • Collection vessel (e.g., round-bottom flask)

  • Fresh TFA

  • Cold diethyl ether (or methyl tert-butyl ether)

  • Centrifuge and centrifuge tubes

Procedure:

  • Filter the cleavage mixture through a sintered glass funnel to separate the resin from the peptide-containing filtrate.[3]

  • Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide and combine the filtrates.[1][5]

  • In a fume hood, slowly add the combined TFA filtrate to a centrifuge tube containing approximately 10 volumes of ice-cold diethyl ether.[3][8] A white precipitate of the crude peptide should form.

  • If precipitation is slow or incomplete, the TFA volume can be reduced under a stream of nitrogen before adding to the ether. Storing the ether mixture at 4°C overnight can also improve precipitation.[8]

  • Centrifuge the mixture to pellet the precipitated peptide.[7]

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting groups.

  • Dry the crude peptide pellet under vacuum to remove residual ether.[7] The peptide is now ready for purification (e.g., by HPLC).

Mandatory Visualizations

Experimental_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation cluster_final Final Product Resin Peptide-Resin Wash Wash with DMF & DCM Resin->Wash Dry Dry Under Vacuum Wash->Dry Add_Cocktail Add Cleavage Cocktail (e.g., Reagent K) Dry->Add_Cocktail React React for 2-4 hours (Room Temperature) Add_Cocktail->React Filter Filter to Remove Resin React->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Wash_Pellet Wash Peptide Pellet Precipitate->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide Purify Purify by HPLC Dry_Peptide->Purify

Caption: Workflow for the cleavage and isolation of peptides from solid-phase resin.

Signaling_Pathway cluster_peptide Peptide Chain TFA Trifluoroacetic Acid (TFA) Protecting_Groups Side-Chain Protecting Groups (e.g., tBu, Boc, Trt) TFA->Protecting_Groups cleaves Resin_Linker Resin Linker TFA->Resin_Linker cleaves Reactive_Cations Reactive Carbocations (e.g., t-butyl cation) Protecting_Groups->Reactive_Cations generate Resin_Linker->Reactive_Cations generate D1Nal D-1-Nal Residue Reactive_Cations->D1Nal attack Scavengers Scavengers (e.g., TIS, EDT, Thioanisole) Reactive_Cations->Scavengers trapped by Side_Reaction Alkylation/Oxidation (Side Product) D1Nal->Side_Reaction leads to Trapped_Cations Scavenged Cations (Harmless Adducts) Scavengers->Trapped_Cations form

Caption: The role of scavengers in preventing side reactions during peptide cleavage.

References

Application Notes and Protocols for Monitoring Fmoc-D-1-Nal-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and analytical techniques for monitoring the incorporation of Fmoc-D-1-Nal-OH into peptides during solid-phase peptide synthesis (SPPS). The methods described herein are essential for ensuring the efficiency of coupling reactions, the completeness of Fmoc deprotection, and the purity of the final peptide product.

Introduction to this compound in Peptide Synthesis

This compound, or N-α-Fmoc-3-(1-naphthyl)-D-alanine, is a non-proteinogenic amino acid derivative commonly used in peptide synthesis to introduce a bulky, hydrophobic residue. The D-configuration and the naphthyl group can impart unique conformational properties and proteolytic stability to the resulting peptides. Accurate monitoring of its reaction during SPPS is critical for the successful synthesis of high-quality peptides for research and drug development.

Analytical Techniques for Reaction Monitoring

Several analytical techniques can be employed to monitor the different stages of peptide synthesis involving this compound. These include qualitative colorimetric tests for real-time feedback and quantitative chromatographic and spectrometric methods for in-depth analysis.

Qualitative Monitoring: The Kaiser Test

The Kaiser test is a rapid and sensitive method for detecting the presence of free primary amines on the resin.[1] It is used to confirm the completion of the Fmoc deprotection step before proceeding with the coupling of the next amino acid. A positive result (deep blue color) indicates the presence of free amines, signifying a successful deprotection. A negative result (yellow or faint color) suggests incomplete deprotection, requiring a repeated deprotection step.

Quantitative Monitoring of Fmoc Cleavage

The cleavage of the Fmoc protecting group can be quantified by UV spectroscopy. The dibenzofulvene-piperidine adduct released during deprotection has a strong UV absorbance at approximately 301 nm.[2] By measuring the absorbance of the piperidine solution after the deprotection step, the loading of the resin and the efficiency of the synthesis can be monitored at each cycle.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for assessing the purity of the crude peptide after cleavage from the resin. It can also be used to monitor the completion of the coupling reaction by analyzing a small, cleaved sample of the resin-bound peptide.[2] The retention time of a peptide is influenced by its amino acid composition and sequence. The bulky and hydrophobic nature of the 1-naphthylalanine residue will significantly increase the retention time of the peptide.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide. It provides a definitive confirmation of a successful synthesis and can help identify byproducts and impurities. MALDI-MS can be a rapid method for monitoring SPPS by analyzing a few beads of the peptide resin.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not typically used for routine monitoring of SPPS, NMR spectroscopy can be a valuable tool for characterizing the final peptide and for investigating the structure of any significant impurities that are isolated by HPLC.[3]

Experimental Protocols

The following are detailed protocols for the key analytical techniques used to monitor this compound reactions in SPPS.

Protocol for Kaiser Test

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Heating block or oven at 100-115°C

  • Small glass test tubes

Procedure:

  • Collect a few beads of the peptide-resin in a small glass test tube.

  • Wash the beads several times with ethanol.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the tube at 100-115°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Free Amine): Intense blue color.

    • Negative Result (No Free Amine): Yellow or colorless.

Protocol for UV Monitoring of Fmoc Deprotection

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • 20% Piperidine in DMF (v/v)

Procedure:

  • Collect the piperidine solution used for the Fmoc deprotection of the resin.

  • Dilute an aliquot of the collected solution with 20% piperidine in DMF to a suitable concentration for UV analysis.

  • Measure the absorbance of the diluted solution at 301 nm using 20% piperidine in DMF as a blank.

  • The amount of Fmoc cleaved can be calculated using the Beer-Lambert law (ε₃₀₁ nm for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹).

Protocol for RP-HPLC Analysis of Crude Peptide

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Cleave a small sample of the peptide from the resin using the appropriate cleavage cocktail.

  • Precipitate the crude peptide with cold diethyl ether and centrifuge to pellet the peptide.

  • Dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the sample onto the HPLC system.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at a wavelength of 220 nm or 280 nm (due to the naphthyl group).

Protocol for Mass Spectrometry Analysis

Materials:

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid)

  • Solvents for sample preparation (e.g., acetonitrile, water, TFA)

Procedure:

  • Prepare the cleaved crude peptide sample as described for HPLC analysis.

  • For MALDI-MS, co-crystallize the peptide sample with the matrix on the target plate.

  • For ESI-MS, infuse the dissolved peptide solution directly into the mass spectrometer.

  • Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of the target peptide. The molecular weight of this compound is 437.49 g/mol .[4][5]

Data Presentation

The following tables provide a structured summary of the expected quantitative data from the analytical monitoring of a hypothetical peptide synthesis involving this compound.

Table 1: UV Monitoring of Fmoc Deprotection

Synthesis CycleAmino Acid CoupledAbsorbance at 301 nm (Arbitrary Units)Calculated Resin Loading (mmol/g)
1Fmoc-Gly-OH1.250.50
2Fmoc-Ala-OH1.230.49
3This compound 1.200.48
4Fmoc-Leu-OH1.180.47

Note: A gradual decrease in calculated loading can indicate successful and consistent coupling at each step.

Table 2: RP-HPLC Analysis of a Crude Tetrapeptide (Ac-Gly-Ala-D-1-Nal-Leu-NH2)

PeakRetention Time (min)Area (%)Proposed Identity
118.585.2Target Peptide
217.28.1Deletion Peptide (Ac-Gly-D-1-Nal-Leu-NH2)
319.84.5Incompletely Deprotected Peptide
45.32.2Scavenger Adducts

Note: Retention times are hypothetical and will vary based on the exact peptide sequence and HPLC conditions. The presence of the hydrophobic D-1-Nal residue is expected to significantly increase the retention time.

Table 3: Mass Spectrometry Analysis of a Crude Tetrapeptide (Ac-Gly-Ala-D-1-Nal-Leu-NH2)

Observed m/zTheoretical m/zProposed Identity
526.3526.3[M+H]⁺ of Target Peptide
469.2469.2[M+H]⁺ of Deletion Peptide (Ac-Gly-D-1-Nal-Leu-NH2)
748.4748.4[M+H]⁺ of Fmoc-protected Target Peptide

Visualizations

The following diagrams illustrate the key workflows in solid-phase peptide synthesis and its analytical monitoring.

SPPS_Cycle Resin Resin with Free Amine Coupling Couple this compound (HBTU/DIEA in DMF) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Capping Capping (Optional) (Acetic Anhydride) Wash1->Capping Wash2 Wash (DMF) Capping->Wash2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotection Wash3 Wash (DMF) Deprotection->Wash3 Wash3->Resin Ready for next cycle

Figure 1: Solid-Phase Peptide Synthesis Cycle for this compound incorporation.

Analytical_Workflow cluster_synthesis SPPS Monitoring cluster_analysis Post-Synthesis Analysis Deprotection Fmoc Deprotection Step Kaiser Kaiser Test Deprotection->Kaiser Qualitative Check UV_Spec UV Spectroscopy (Fmoc Assay) Deprotection->UV_Spec Quantitative Check Coupling Coupling Step HPLC_MS HPLC-MS Analysis of Cleaved Sample Coupling->HPLC_MS Completion Check Cleavage Cleavage from Resin Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Characterization Purity and Identity Confirmation Purification->Characterization Final_HPLC Analytical RP-HPLC Characterization->Final_HPLC Final_MS Mass Spectrometry Characterization->Final_MS

Figure 2: Analytical workflow for monitoring and characterizing peptides containing this compound.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-1-Nal-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low coupling efficiency of Fmoc-D-1-Nal-OH in solid-phase peptide synthesis (SPPS). The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency for this compound?

Low coupling efficiency with this compound is often attributed to several factors:

  • Steric Hindrance: The bulky naphthyl side chain of D-1-Nal-OH, combined with the Fmoc protecting group, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.[1][2][3][4]

  • Suboptimal Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance, leading to incomplete activation of the carboxylic acid.[1][2]

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the resin, making the N-terminal amine less accessible for coupling.[1][3][5]

  • Poor Reagent Solubility: Inadequate dissolution of this compound or the coupling reagents in the reaction solvent can lead to lower effective concentrations and reduced reaction rates.[1][3][6]

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction.[1]

Q2: How can I monitor the coupling reaction to confirm its completion?

It is essential to monitor the coupling reaction to ensure its completion.[7] Several qualitative colorimetric tests can be used to detect the presence of unreacted primary amines on the resin:

  • Kaiser Test (Ninhydrin Test): This is the most common method. A positive result (blue or purple beads/solution) indicates the presence of free primary amines and, therefore, incomplete coupling. A negative result (yellow or colorless beads) suggests the coupling is complete.[1][5]

  • TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: This test can be more sensitive than the Kaiser test for detecting low levels of free amines.

  • Chloranil Test: This test is useful for detecting secondary amines, for which the Kaiser test is not effective.

For quantitative analysis, a small sample of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to identify any deletion sequences.[2]

Troubleshooting Guides

Guide 1: Optimizing Coupling Reagents and Conditions

If you are experiencing low coupling efficiency, modifying the coupling reagents and reaction conditions is the first line of defense.

Problem: Low coupling yield with this compound using standard coupling protocols (e.g., DIC/HOBt).

Solution:

  • Switch to a More Potent Coupling Reagent: For sterically hindered amino acids, onium salt-based reagents are generally more effective.[1][2][5]

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can improve coupling efficiency. However, be cautious with increasing the temperature as it may increase the risk of racemization.[1][5]

  • Perform a Double Coupling: Repeating the coupling step with fresh reagents is a highly effective strategy to drive the reaction to completion.[1][2]

Illustrative Comparison of Coupling Reagents for Hindered Amino Acids

Coupling Reagent ClassExamplesRelative Efficiency for Hindered CouplingsNotes
CarbodiimidesDIC, DCCLow to ModerateOften require additives like HOBt or Oxyma Pure.[7][8] Oxyma Pure is reported to be more effective than HOBt.[8]
Aminium/Uronium SaltsHBTU, HATU, HCTUHighGenerally provide fast and efficient coupling for difficult sequences.[1][5] HATU is often recommended for highly hindered couplings.[1][2]
Phosphonium SaltsPyBOP, PyAOPHighExcellent for difficult couplings and can be used in excess to drive the reaction.[1]

Experimental Protocol: Double Coupling with HATU

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min).[9]

    • Wash the resin thoroughly with DMF (5-7 times).[2]

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.[2]

    • Add the activated amino acid solution to the resin and allow it to react for 2-4 hours at room temperature.[1]

  • Washing:

    • After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.[1]

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 2.

    • Add the fresh solution to the resin and allow it to react for another 2-4 hours.

  • Final Washing and Monitoring:

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

    • Perform a Kaiser test to confirm the absence of free primary amines.[5]

Guide 2: Addressing Solubility and Aggregation Issues

Problem: Suspected low yield due to poor solubility of this compound or aggregation of the peptide-resin.

Solution:

  • Optimize the Solvent System: While DMF is the most common solvent for SPPS, co-solvents can be used to improve solubility and disrupt aggregation.

    • A mixture of DCM and DMF can be beneficial, as DCM is optimal for carbodiimide activation, while DMF is better for the coupling step itself.[7]

    • For highly aggregated sequences, "chaotropic" salts (e.g., LiCl) can be added to the solvent to disrupt secondary structures.

  • Use a More Solubilizing Resin: Resins with a more polar backbone, such as ChemMatrix® or PEG-based resins, can help to solvate the growing peptide chain and reduce aggregation.

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and help to overcome aggregation by disrupting secondary structures.

Illustrative Solvent Systems for Fmoc-Amino Acid Solubility

SolventSolubility of Fmoc-Amino AcidsNotes
DMF (N,N-Dimethylformamide)Generally GoodStandard solvent for SPPS.
NMP (N-Methyl-2-pyrrolidone)GoodCan be a good alternative to DMF.
DCM (Dichloromethane)VariableOften used in combination with DMF.[7]
DMSO (Dimethyl sulfoxide)GoodCan be used as a co-solvent to improve solubility.[10]

Visual Troubleshooting Workflow

Troubleshooting_Fmoc_D_1_Nal_OH_Coupling start Low Coupling Efficiency of This compound Detected check_monitoring Perform Qualitative Test (e.g., Kaiser Test) start->check_monitoring positive_kaiser Positive Result (Incomplete Coupling) check_monitoring->positive_kaiser Positive negative_kaiser Negative Result (Coupling Complete) check_monitoring->negative_kaiser Negative troubleshoot_strategy Implement Troubleshooting Strategy positive_kaiser->troubleshoot_strategy proceed Proceed to Next Synthesis Step negative_kaiser->proceed reagent_optimization Optimize Coupling Reagents (e.g., switch to HATU/HCTU) troubleshoot_strategy->reagent_optimization double_coupling Perform Double Coupling troubleshoot_strategy->double_coupling reaction_conditions Adjust Reaction Conditions (Time, Temperature) troubleshoot_strategy->reaction_conditions solvent_modification Modify Solvent System (e.g., add co-solvent) troubleshoot_strategy->solvent_modification re_monitor Re-monitor Coupling Reaction reagent_optimization->re_monitor double_coupling->re_monitor reaction_conditions->re_monitor solvent_modification->re_monitor re_monitor->proceed Negative end Consult Further Technical Support re_monitor->end Still Positive

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

This guide provides a starting point for troubleshooting low coupling efficiency with this compound. The optimal conditions will be sequence-dependent, and a systematic approach to optimization is recommended.

References

Technical Support Center: Optimizing Fmoc-D-1-Nal-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and optimization strategies for the deprotection of the Fmoc group from D-1-Naphthylalanine (D-1-Nal-OH), a sterically hindered amino acid that often presents challenges during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of Fmoc-D-1-Nal-OH often challenging?

The deprotection of this compound can be difficult due to the bulky and sterically hindered nature of the naphthyl side chain. This steric hindrance can physically block the deprotection reagent, typically piperidine, from efficiently accessing the N-terminal Fmoc group. This can lead to incomplete deprotection, resulting in the formation of deletion sequences and significantly lowering the overall yield of the target peptide.[1]

Q2: What are the standard conditions for Fmoc deprotection?

The most widely used condition for Fmoc deprotection is a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1][2][3] The resin is typically treated with this solution for 5-20 minutes.[1] To ensure complete removal, this step is often repeated once.[1][4]

Q3: How can I detect incomplete Fmoc deprotection?

Incomplete deprotection can be identified using several methods:

  • Qualitative Colorimetric Tests: The Kaiser test is widely used to detect free primary amines. A positive result (dark blue beads) after deprotection indicates success, while a yellow or brown color suggests failure.[1][5] Note that this test is not reliable for N-terminal proline, which requires a different test like the chloranil or isatin test.[5][6]

  • Quantitative UV Monitoring: Automated peptide synthesizers often monitor the UV absorbance of the filtrate during deprotection. The release of the dibenzofulvene (DBF)-piperidine adduct creates a characteristic absorbance peak around 301-312 nm.[5] The reaction is considered complete when this absorbance returns to baseline.

Q4: What are the common side reactions associated with Fmoc deprotection, especially with difficult sequences?

Several side reactions can occur, particularly when forcing conditions are required:

  • Aspartimide Formation: If your sequence contains aspartic acid, the use of strong bases can promote the formation of a cyclic aspartimide intermediate, which can lead to chain termination or the formation of β-aspartyl peptides.[7][8]

  • Racemization: While less common for many amino acids, harsh basic conditions or elevated temperatures can increase the risk of epimerization.[9]

  • Diketopiperazine (DKP) Formation: After the deprotection of the second amino acid in the sequence, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support. This is particularly problematic for sequences containing proline.[6]

Q5: When should I consider using a stronger, non-nucleophilic base like DBU?

For sterically hindered residues like D-1-Nal-OH or sequences prone to aggregation, standard piperidine treatment may be insufficient. In these cases, using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be beneficial.[9] A low concentration of DBU (e.g., 2%) in DMF can significantly enhance deprotection efficiency.[2][9] Using DBU can also prevent side reactions involving the nucleophilic attack of piperidine.[9] However, DBU is a very strong base and may accelerate other side reactions like aspartimide formation.[7]

Troubleshooting Guide for this compound Deprotection

This guide addresses specific issues you may encounter during your synthesis.

Problem: The Kaiser test is negative (yellow beads) after the standard deprotection step, indicating a failed reaction.
  • Potential Cause 1: Inefficient Deprotection Protocol

    • Solution: The standard protocol may be insufficient for this sterically hindered residue.

      • Extend Reaction Time: Increase the deprotection time to 30 minutes.

      • Perform a Double Deprotection: After the first treatment, drain the reagent and add a fresh solution of 20% piperidine in DMF for an additional 10-20 minutes. This is a highly recommended practice.[1]

  • Potential Cause 2: Degraded Reagents

    • Solution: Piperidine can degrade over time. Ensure you are using fresh, high-quality piperidine and peptide-synthesis-grade DMF.[1]

  • Potential Cause 3: Peptide Aggregation

    • Solution: The growing peptide chain may be aggregating on the resin, preventing reagent access.

      • Modify the Deprotection Cocktail: Switch to a more potent deprotection solution. A common choice is 2% DBU in DMF.[2] This stronger base can often overcome issues related to aggregation and steric hindrance.

      • Increase Temperature: Gently heating the reaction vessel to 30-40°C can help disrupt secondary structures and improve reagent access. Use this option with caution, as it can increase the risk of side reactions.

Problem: Mass spectrometry analysis of the crude peptide shows a significant amount of a deletion sequence lacking the amino acid coupled after D-1-Nal-OH.
  • Potential Cause: Chronic Incomplete Deprotection

    • Solution: This indicates that a fraction of the N-terminal Fmoc groups on D-1-Nal-OH were not removed, preventing the next amino acid from coupling.

      • Systematically Optimize Deprotection: For all future syntheses involving D-1-Nal-OH, preemptively switch to a more robust protocol. The recommended starting point is a double deprotection using 2% DBU / 20% Piperidine in DMF.

      • Monitor Deprotection in Real-Time: If using an automated synthesizer, ensure the UV monitoring option is active to allow the instrument to extend the deprotection time automatically until the reaction is complete.[5]

Problem: The overall yield of the final peptide is very low after purification.
  • Potential Cause: Accumulation of Truncated Peptides

    • Solution: Low yields are often a direct consequence of incomplete deprotection at one or more steps. The resulting deletion sequences can be difficult to separate from the target peptide, leading to significant losses during purification.[1]

      • Re-evaluate the Synthesis Strategy: Identify the difficult coupling/deprotection steps (such as at D-1-Nal-OH).

      • Implement an Optimized Protocol: Apply a more rigorous deprotection protocol (see solutions above) at the identified difficult positions throughout the synthesis. A small increase in deprotection efficiency at each step can lead to a dramatic improvement in the final yield.

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents
ReagentTypical ConcentrationSolventTypical TimeAdvantagesDisadvantages
Piperidine 20% (v/v)[1][3]DMF or NMP[10]5-20 min (often x2)[1]Well-established, effective for most amino acids.Can be insufficient for sterically hindered residues; can cause side reactions (e.g., piperidide formation).[7]
DBU 2-5% (v/v)[2][9]DMF5-15 minVery strong, highly effective for difficult sequences; non-nucleophilic.[9]Can significantly increase aspartimide formation; may cause epimerization in sensitive sequences.[7][9]
Piperazine 5-20% (v/v)DMF10-30 minMay reduce the rate of aspartimide formation compared to piperidine.[8]Generally less reactive than piperidine.[10]
Morpholine 50% (v/v)DMF>60 minMild base.Much slower and less effective than piperidine.[9][10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Wash: Drain the DMF.

  • First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring it is fully submerged. Agitate the mixture at room temperature for 10-20 minutes.[1]

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 5-10 minutes.[1]

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove residual piperidine and the DBF-adduct. The resin is now ready for the next coupling step.

Protocol 2: Optimized Deprotection for D-1-Nal-OH using DBU
  • Resin Swelling & Wash: Follow steps 1 and 2 from Protocol 1.

  • Optimized Deprotection: Prepare a deprotection solution of 2% DBU (v/v) in DMF. Add this solution to the resin and agitate for 10-15 minutes.

  • Drain: Remove the deprotection solution.

  • Second Treatment (Optional): For extremely difficult sequences, a second treatment may be performed.

  • Final Wash: Drain the solution and wash the resin extensively with DMF (at least 6-8 times) to ensure all traces of the strong base are removed before the next coupling step.

Protocol 3: Kaiser Test for Free Primary Amines
  • Sample Collection: After the final wash step of the deprotection protocol, remove a small sample of resin beads (approx. 5-10 mg).

  • Washing: Place the beads in a small test tube and wash them with ethanol (2x) and then pyridine (2x).

  • Add Reagents: Add 2-3 drops of each of the three Kaiser test reagents (A: ninhydrin in ethanol, B: phenol in ethanol, C: potassium cyanide in pyridine).[1]

  • Heat: Heat the test tube at 100-120°C for 5 minutes.

  • Observe Color:

    • Dark Blue/Purple Beads & Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[1][5]

Visualizations

Fmoc Deprotection Workflow

Fmoc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Cycle cluster_verification Verification Swell Swell Peptide-Resin in DMF Add_Base Add Deprotection Reagent (e.g., 20% Piperidine/DMF) Swell->Add_Base Agitate Agitate for specified time (e.g., 10-20 min) Add_Base->Agitate Drain Drain Reagent Agitate->Drain Repeat Repeat Deprotection Step (Recommended) Drain->Repeat Wash Wash thoroughly with DMF (5-6 times) Repeat->Wash Kaiser Perform Kaiser Test Wash->Kaiser Result Test Result? Kaiser->Result Success Deprotection Complete Proceed to Coupling Result->Success Positive (Blue) Failure Deprotection Incomplete Go to Troubleshooting Result->Failure Negative (Yellow) Troubleshooting_Workflow Start Incomplete Deprotection Identified (e.g., Negative Kaiser Test) Check_Reagents Step 1: Verify Reagents (Fresh Piperidine & DMF?) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Replace Reagents & Repeat Deprotection Reagents_OK->Replace_Reagents No Optimize_Protocol Step 2: Optimize Protocol (Extend time to 30 min & perform double deprotection) Reagents_OK->Optimize_Protocol Yes Replace_Reagents->Start Protocol_OK Successful? Optimize_Protocol->Protocol_OK Stronger_Base Step 3: Use Stronger Base (Switch to 2% DBU in DMF) Protocol_OK->Stronger_Base No Success Problem Resolved Proceed with Synthesis Protocol_OK->Success Yes DBU_OK Successful? Stronger_Base->DBU_OK DBU_OK->Success Yes Consult Persistent Issues Consider sequence-specific strategies or consult expert DBU_OK->Consult No

References

How to prevent aggregation during synthesis with Fmoc-D-1-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering aggregation issues during solid-phase peptide synthesis (SPPS) using Fmoc-D-1-Nal-OH.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to causing aggregation during peptide synthesis?

This compound possesses a large, hydrophobic naphthyl side chain. During solid-phase peptide synthesis (SPPS), peptide chains are in close proximity on the resin. The bulky and non-polar nature of the D-1-Nal side chains can lead to strong intermolecular hydrophobic interactions between adjacent peptide chains. This interaction promotes the formation of secondary structures like beta-sheets, which are insoluble and cause the peptide chains to aggregate, making subsequent deprotection and coupling steps inefficient or impossible.

Q2: At what stage of the synthesis is aggregation most likely to occur when using this compound?

Aggregation is most common in sequences longer than 10 amino acids, particularly when multiple hydrophobic residues are present. The risk increases significantly after the incorporation of the 5th or 6th residue in many sequences. The problem is exacerbated during the Fmoc deprotection step, where the temporarily unprotected N-terminus can interact with other chains before the next coupling reaction begins.

Q3: Can I predict if my sequence containing D-1-Nal will be difficult to synthesize?

While not perfectly predictable, certain factors strongly indicate a high risk of aggregation. These include:

  • High content of hydrophobic residues: Sequences rich in residues like Val, Ile, Leu, Phe, Trp, and of course, Nal.

  • Alternating polar/non-polar residues: This pattern can favor the formation of pleated beta-sheets.

  • Sequence length: Longer peptides provide more opportunities for inter-chain interactions.

  • Resin loading: Higher loading can increase the proximity of peptide chains, promoting aggregation.

Q4: What are the visible signs of aggregation during SPPS?

Common indicators of aggregation include:

  • Clumping of the resin: The resin may no longer appear as a free-flowing slurry and instead forms clumps.

  • Slow or incomplete draining: Solvents may drain much slower than usual during wash steps.

  • Positive bromophenol blue test after coupling: This indicates incomplete acylation of the N-terminus, as the reactive sites are physically blocked by the aggregated chains.

  • Low peptide purity or yield: The final analytical chromatogram (e.g., HPLC) will show a complex mixture of deletion sequences and a low yield of the target peptide.

Troubleshooting Guide: Preventing Aggregation

If you are experiencing or anticipating aggregation issues with a D-1-Nal-containing peptide, consider the following strategies, starting with the simplest to implement.

Strategy 1: Modifying Synthesis Conditions

These adjustments to the standard SPPS protocol can often disrupt the intermolecular interactions that lead to aggregation.

  • Elevated Temperature: Performing the coupling and/or deprotection steps at a higher temperature (e.g., 50-60°C) can provide enough thermal energy to break up the secondary structures responsible for aggregation.

  • Chaotropic Salt Washes: Incorporating washes with a chaotropic salt solution can disrupt hydrogen bonding networks. A common practice is to perform a wash with 0.5 M LiCl in DMF before the coupling step.

  • Solvent Choice: Replacing standard solvents with those known to disrupt aggregation can be effective. For example, using N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) can improve solvation of the peptide chains. A 1:1 mixture of Dichloromethane (DCM) and DMF is also a common choice for difficult couplings.

Strategy 2: Specialized Reagents and Techniques

For severely aggregating sequences, more advanced chemical tools are required.

  • Pseudoproline Dipeptides: Introducing a dipeptide unit containing a proline-like structure can act as a "kink" in the peptide backbone, effectively disrupting the formation of beta-sheets. If your sequence contains a Ser or Thr residue that is C-terminal to the difficult region, you can incorporate it as a pseudoproline dipeptide.

  • Dmb-Dipeptides: Incorporating a dipeptide containing a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the N-terminal amino acid can prevent aggregation. The bulky Dmb group acts as a "protecting group for the backbone amide," preventing hydrogen bond formation.

  • "Low-Load" Resins: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, thereby reducing the likelihood of intermolecular aggregation.

Quantitative Data Summary

The following table summarizes the reported effectiveness of various anti-aggregation strategies on peptide purity.

StrategyPeptide Sequence ExamplePurity without Strategy (%)Purity with Strategy (%)Reference
Elevated Temperature (60°C)H-Aib-Aib-Phe-Aib-Aib-Phe-NH245>95
Chaotropic Salt (LiCl)H-Val-Ala-Val-Ala-Gly-Val-Ile-Ala-NH22075Focusses on difficult couplings
Pseudoproline DipeptideH-Gly-Val-Lys-Thr-Phe-Cys-Ala-Pro-OH30>90Broad discussion on difficult sequences
Low-Load Resin (0.15 mmol/g)Deca-Alanine<1065General SPPS principles

Note: Data is illustrative and compiled from various sources. Actual results will vary based on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: High-Temperature Coupling
  • Resin Preparation: Swell the resin in DMF as per standard procedure.

  • Fmoc Deprotection: Perform the Fmoc deprotection step as usual (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF.

  • Pre-heating: Add the this compound, coupling reagents (e.g., HBTU/HOBt), and base (e.g., DIPEA) in DMF to the reaction vessel. Heat the vessel to 60°C.

  • Coupling: Allow the coupling reaction to proceed for 1-2 hours at 60°C.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling.

Protocol 2: Chaotropic Salt Wash (LiCl)
  • Resin Preparation & Deprotection: Perform the swelling and Fmoc deprotection steps as per your standard protocol.

  • Standard Washes: Wash the resin with DMF (3 times).

  • LiCl Wash: Add a solution of 0.5 M LiCl in DMF to the resin. Agitate for 5-10 minutes. Drain the solution.

  • Final DMF Washes: Wash the resin thoroughly with DMF (at least 5 times) to ensure all LiCl is removed before proceeding with the coupling step. Residual lithium ions can interfere with the subsequent coupling chemistry.

  • Coupling: Proceed with the standard coupling protocol for this compound.

Workflow and Decision Making

The selection of an appropriate strategy depends on the severity of the aggregation and the stage at which it is detected. The following diagram illustrates a logical workflow for troubleshooting.

Troubleshooting_Workflow start Synthesis Start observe Observe Signs of Aggregation? (e.g., slow draining, clumping) start->observe continue_synthesis Continue Synthesis observe->continue_synthesis No implement_strategy1 Implement Strategy 1: Modify Synthesis Conditions (e.g., High Temp, LiCl Wash) observe->implement_strategy1 Yes reassess Re-assess Aggregation implement_strategy1->reassess problem_solved Problem Resolved reassess->problem_solved Yes implement_strategy2 Implement Strategy 2: Use Specialized Reagents (e.g., Low-Load Resin, Pseudoproline) reassess->implement_strategy2 No problem_solved->continue_synthesis resynthesize Consider Resynthesis with Proactive Strategy implement_strategy2->resynthesize

Caption: A decision tree for troubleshooting aggregation during SPPS.

This structured approach allows for a systematic resolution of issues encountered when using the bulky this compound amino acid, improving the overall success rate of the peptide synthesis.

Strategies to minimize racemization of Fmoc-D-1-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-D-1-Nal-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization and troubleshooting common issues encountered during the use of this compound in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound?

A1: Racemization is the conversion of a chiral molecule into its mirror image, an enantiomer. In the context of peptide synthesis, the desired D-amino acid, this compound, can be converted to its L-enantiomer, Fmoc-L-1-Nal-OH. This is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of the incorrect L-isomer can lead to a final peptide product with significantly reduced or altered biological efficacy, and can also create challenges in purification and analysis.

Q2: What are the primary causes of racemization during the coupling of this compound?

A2: Racemization of Fmoc-protected amino acids during solid-phase peptide synthesis primarily occurs during the amino acid activation and coupling steps. The key factors that contribute to racemization are:

  • Choice of Coupling Reagent: Highly reactive coupling reagents can increase the risk of racemization.

  • Type and Concentration of Base: The presence of a tertiary amine base during coupling is a major contributor to racemization. Stronger bases and higher concentrations increase this risk.[1]

  • Pre-activation Time: Longer pre-activation times of the Fmoc-amino acid before addition to the resin can lead to increased epimerization.[2][3]

  • Reaction Temperature: Elevated temperatures can accelerate the rate of racemization.[4]

  • Solvent Polarity: The polarity of the solvent used can also influence the rate of racemization.[5]

Q3: How does the bulky naphthyl side chain of this compound influence its susceptibility to racemization?

A3: While specific data on this compound is limited, amino acids with bulky, sterically hindering side chains can sometimes have slower coupling kinetics. To compensate for this, researchers might be tempted to use more forceful coupling conditions (e.g., stronger coupling reagents, higher temperatures, or longer reaction times), all of which can increase the risk of racemization. The aromatic nature of the naphthyl group can also influence the acidity of the alpha-proton, potentially affecting its susceptibility to base-catalyzed epimerization.

Q4: Which coupling reagents are recommended to minimize racemization of this compound?

A4: For amino acids that are prone to racemization, carbodiimide-based reagents used in conjunction with an additive are generally preferred as they can often be used without a tertiary amine base.[6] The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure or 1-hydroxybenzotriazole (HOBt) is highly recommended for minimizing racemization.[6][7] If a uronium/aminium salt-based reagent (e.g., HATU, HBTU) is necessary for a difficult coupling, it should be paired with a weaker, sterically hindered base like collidine or N-methylmorpholine (NMM) instead of a stronger base like N,N-diisopropylethylamine (DIEA).[4]

Q5: What analytical methods can be used to detect and quantify the racemization of this compound?

A5: The most common and reliable method for quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC) .[7][8][9] This technique uses a chiral stationary phase to separate the D- and L-enantiomers of the amino acid after hydrolysis of the peptide. Other methods include gas chromatography (GC) on a chiral column after derivatization and enzymatic assays.

Troubleshooting Guides

Problem 1: High levels of the L-isomer of 1-Naphthylalanine detected in the final peptide.

  • Root Cause Analysis: This indicates that significant racemization occurred during the coupling of this compound.

  • Troubleshooting Steps:

    • Review Coupling Reagent and Base Combination: If using a uronium/aminium salt (e.g., HATU, HBTU) with a strong base like DIEA, switch to a milder combination. The recommended starting point is DIC with an additive like OxymaPure or HOBt, which does not require a base.[6][7] If a base is necessary, use a weaker, sterically hindered base such as collidine or NMM.

    • Optimize Base Concentration: Ensure that the minimum necessary amount of base is being used. Excess base will increase the rate of racemization.

    • Reduce Pre-activation Time: Minimize the time the this compound is pre-activated with the coupling reagent before it is added to the resin. Ideally, the activated amino acid should be added to the resin immediately.

    • Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, for example, at room temperature or even 0°C, to slow down the rate of racemization.[4]

    • Solvent Choice: While DMF is the most common solvent, in some cases, switching to a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM for the coupling step may reduce racemization.

Problem 2: Incomplete coupling of this compound leading to deletion sequences.

  • Root Cause Analysis: The bulky naphthyl side chain of this compound can lead to steric hindrance and slower coupling kinetics.

  • Troubleshooting Steps:

    • Increase Coupling Time: Extend the duration of the coupling reaction to allow for complete incorporation.

    • Perform a Double Coupling: After the initial coupling reaction, drain the reagents and add a fresh solution of activated this compound to the resin for a second coupling.

    • Switch to a More Powerful Coupling Reagent: If using a carbodiimide-based reagent and still observing incomplete coupling, consider switching to a more potent uronium/aminium-based reagent like HATU or HCTU. Crucially, if you make this change, you must also implement strategies to mitigate the increased risk of racemization , such as using a weaker base (collidine or NMM) and lowering the reaction temperature.[6]

    • Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction before proceeding to the next deprotection step.

Data Presentation

Table 1: Relative Risk of Racemization with Common Coupling Reagents and Bases

This table provides a general guideline for the expected level of racemization based on data from other racemization-prone amino acids. The actual extent of racemization for this compound may vary.

Coupling ReagentAdditiveBaseExpected Racemization LevelRationale / Comments
DICOxymaPureNoneVery LowGenerally considered one of the best methods for minimizing racemization as it does not require an external organic base.[6]
DICHOBtNoneLowA classic and effective method for low-racemization coupling.
HATU-DIEAHighThe combination of a potent activating agent with a strong base significantly increases the risk of racemization.
HATU-Collidine / NMMModerateUsing a weaker, sterically hindered base can help to reduce the extent of racemization.[4]
HBTU-DIEAHighSimilar to HATU, this combination poses a high risk of racemization.
HBTU-Collidine / NMMModerateA weaker base is recommended to minimize side reactions.
COMU-DIEAModerate-HighWhile an efficient coupling reagent, the use of a strong base is still a concern for racemization.
COMU-Collidine / NMMLow-ModerateCOMU often performs well with weaker bases, providing a good balance of efficiency and stereochemical purity.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for this compound using DIC/OxymaPure

This protocol is designed to minimize racemization during the incorporation of this compound.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform the N-terminal Fmoc deprotection of the resin-bound peptide using a 20% piperidine in DMF solution.

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and OxymaPure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Immediately add the pre-activated solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Agitate the reaction vessel during this time.

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Protocol 2: General Procedure for Quantification of Racemization by Chiral HPLC

This protocol outlines the general steps to determine the extent of racemization in a synthetic peptide containing 1-naphthylalanine.

  • Peptide Hydrolysis:

    • Place a small sample of the purified peptide into a hydrolysis tube.

    • Add 6 M HCl to the tube.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Preparation:

    • After hydrolysis, cool the tube and carefully open it.

    • Evaporate the HCl to dryness under a stream of nitrogen or using a lyophilizer.

    • Re-dissolve the resulting amino acid mixture in a suitable buffer, typically the mobile phase used for HPLC analysis.

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto a chiral HPLC column (e.g., a macrocyclic glycopeptide-based column).

    • Use an appropriate mobile phase to separate the D- and L-enantiomers of 1-naphthylalanine. The exact mobile phase composition will depend on the specific chiral column used and should be optimized.

    • Detect the amino acids using a UV detector.

    • Quantify the peak areas for the D- and L-isomers. The percentage of the undesired L-isomer can be calculated from the peak areas.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_direct_abstraction Direct Abstraction Pathway Activated_AA Activated Fmoc-D-AA Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular attack Enolate Aromatic Enolate (Loss of Chirality) Oxazolone->Enolate Base-catalyzed α-proton abstraction Racemized_Oxazolone Racemized Oxazolone Enolate->Racemized_Oxazolone racemized_peptide Peptide with L-1-Nal Racemized_Oxazolone->racemized_peptide Coupling to peptide chain Activated_AA2 Activated Fmoc-D-AA Carbanion Carbanion Intermediate (Loss of Chirality) Activated_AA2->Carbanion Direct α-proton abstraction by base Racemized_AA Racemized Activated AA Carbanion->Racemized_AA Racemized_AA->racemized_peptide Coupling to peptide chain start This compound coupling Coupling Reagent + Base start->coupling coupling->Activated_AA coupling->Activated_AA2

Diagram 1: Mechanisms of racemization during peptide synthesis.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagents Review Coupling Reagent and Base Combination Start->Check_Reagents Is_Uronium Using Uronium/Aminium + Strong Base (DIEA)? Check_Reagents->Is_Uronium Check_Preactivation Review Pre-activation Time Check_Reagents->Check_Preactivation Using DIC/Additive Switch_to_DIC Switch to DIC/OxymaPure (No Base) Is_Uronium->Switch_to_DIC Yes Use_Weaker_Base Switch to Weaker Base (Collidine or NMM) Is_Uronium->Use_Weaker_Base No, but using strong base Switch_to_DIC->Check_Preactivation Use_Weaker_Base->Check_Preactivation Is_Long_Preactivation Pre-activation > 2 mins? Check_Preactivation->Is_Long_Preactivation Minimize_Preactivation Minimize Pre-activation Time (Immediate Coupling) Is_Long_Preactivation->Minimize_Preactivation Yes Check_Temp Review Reaction Temperature Is_Long_Preactivation->Check_Temp No Minimize_Preactivation->Check_Temp Is_High_Temp Coupling at > RT? Check_Temp->Is_High_Temp Lower_Temp Lower Temperature to RT or 0°C Is_High_Temp->Lower_Temp Yes End Racemization Minimized Is_High_Temp->End No Lower_Temp->End

Diagram 2: Troubleshooting workflow for racemization issues.

References

Technical Support Center: Optimizing Peptide Synthesis with Fmoc-D-1-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving peptide yield and purity when utilizing Fmoc-D-1-Nal-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on incorporating this sterically hindered, unnatural amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is the N-α-Fmoc protected form of D-1-naphthylalanine, an unnatural amino acid.[1][2] Its bulky naphthyl side chain provides unique structural constraints and can be used to probe protein folding, enhance receptor-ligand interactions, and improve peptide stability.[2] The D-configuration offers resistance to enzymatic degradation, making it valuable for the development of therapeutic peptides with longer half-lives.

Q2: What are the main challenges associated with incorporating this compound into a peptide sequence?

The primary challenges stem from the steric hindrance of the large naphthyl group.[2] This can lead to:

  • Difficult or incomplete coupling reactions: The bulky side chain can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain, slowing down or preventing complete amide bond formation.[3][4]

  • Peptide aggregation: The hydrophobic nature of the naphthyl group can promote inter- and intramolecular hydrogen bonding between peptide chains on the solid support, leading to aggregation.[5][6] This can further hinder coupling and deprotection steps.[5]

  • Lower yields and purity: Incomplete reactions and aggregation result in deletion sequences and other impurities, which complicate purification and reduce the overall yield of the target peptide.[6]

Q3: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, standard coupling reagents may not be sufficient. More potent activating reagents are recommended to achieve higher yields and purity.[7] Uronium/aminium salt-based reagents such as HATU, HCTU, and HBTU, as well as phosphonium salt-based reagents like PyBOP, are generally more effective.[3][8][9] HATU is often considered superior for difficult couplings due to the formation of a more reactive OAt-active ester.[9]

Q4: Can I use standard Fmoc deprotection conditions for peptides containing D-1-Nal?

Yes, standard Fmoc deprotection conditions, typically 20% piperidine in DMF, can be used.[10] However, if aggregation is observed, the deprotection step may become slow or incomplete.[5] In such cases, monitoring the deprotection reaction is crucial.

Q5: How can I detect and mitigate peptide aggregation during synthesis?

Aggregation can be suspected if the peptide-resin fails to swell, or if deprotection and coupling reactions are sluggish.[5] Several strategies can be employed to mitigate aggregation:

  • Solvent choice: Using more effective solvating solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt secondary structures.[5][11]

  • Elevated temperature: Increasing the reaction temperature can improve reaction kinetics and disrupt aggregation, but should be used cautiously to avoid side reactions.[7]

  • Microwave synthesis: Microwave-assisted peptide synthesis can significantly enhance both deprotection and coupling efficiency for difficult sequences.[12]

  • Backbone modifications: Incorporating pseudoprolines or other backbone-protecting groups can disrupt hydrogen bonding and prevent aggregation.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.

Problem Potential Cause Recommended Solution(s)
Low coupling efficiency or incomplete reaction (positive Kaiser test after coupling) Steric hindrance from the naphthyl side chain preventing efficient amide bond formation.Optimize coupling reagent: Switch to a more potent activator like HATU, HCTU, or PyBOP.[7] Increase equivalents and reaction time: Use a higher excess of the amino acid and coupling reagent (e.g., 5 equivalents) and extend the coupling time (e.g., 2-4 hours).[7] Double coupling: Perform the coupling reaction twice before proceeding to the next deprotection step.[7]
Gradual decrease in yield with each coupling step Peptide aggregation on the resin, leading to poor solvation and accessibility of the N-terminus.Change solvent: Replace DMF with NMP or a "magic mixture" (DCM/DMF/NMP).[6] Incorporate chaotropic salts: Wash the resin with a solution of LiCl or NaClO₄ in DMF before coupling.[12] Use a microwave synthesizer: Employ microwave energy to enhance both deprotection and coupling steps.[12]
Presence of deletion sequences in the final product Incomplete Fmoc deprotection due to aggregation.Extend deprotection time: Increase the duration of the piperidine treatment. Use a stronger deprotection cocktail: Consider using DBU in the deprotection reagent if aggregation is severe.[5]
Difficulty in purifying the crude peptide Co-elution of closely related impurities such as deletion sequences or byproducts from side reactions.Optimize synthesis: Implement the strategies above to minimize the formation of impurities. Improve purification method: Use a shallower gradient during HPLC purification to better resolve the target peptide from impurities.

Data Presentation

While direct comparative studies for this compound are limited, the following table summarizes the general performance of common coupling reagents for sterically hindered amino acids, which can guide the selection for incorporating this residue.

Coupling Reagent Class Relative Reaction Rate Purity of Final Product Key Considerations
HATU Uronium/Aminium SaltVery FastVery HighHighly efficient for hindered couplings; lower risk of racemization.[9]
HCTU Uronium/Aminium SaltFastHighA cost-effective alternative to HATU with similar efficiency.[13]
HBTU Uronium/Aminium SaltFastGoodA reliable and common choice, but may be less effective than HATU for very difficult sequences.[9]
PyBOP Phosphonium SaltFastHighByproducts are generally less problematic than with some uronium salts.[8]
DIC/HOBt CarbodiimideModerateModerate to HighA more traditional and cost-effective option, but may require longer reaction times or double coupling for hindered residues.[14]

Experimental Protocols

Protocol 1: Manual Coupling of this compound using HATU

This protocol outlines a robust method for the manual solid-phase coupling of this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents)

  • HATU (2.9-4.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP), peptide synthesis grade

  • Standard SPPS reaction vessel and washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vial, dissolve this compound and HATU in DMF or NMP.

  • Activation: Add DIPEA or collidine to the solution from step 2 and vortex briefly. A color change may be observed. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring: Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test (clear or yellowish beads) indicates complete coupling.

  • Washing: Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Mitigating Aggregation with a Chaotropic Salt Wash

This protocol can be implemented before a difficult coupling step, such as the addition of this compound, when aggregation is suspected.

Procedure:

  • Resin Preparation: Following Fmoc deprotection and standard DMF washes, perform the following additional wash steps.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 min). This step helps to disrupt existing secondary structures.[12]

  • DMF Wash: Wash the resin thoroughly with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol (e.g., Protocol 1). The pre-wash should improve the accessibility of the N-terminus.

Visualizing Workflows and Troubleshooting

The following diagrams illustrate the experimental workflow for coupling this compound and a logical approach to troubleshooting common issues.

experimental_workflow start Start: Resin with free N-terminus deprotection Fmoc Deprotection (if necessary) start->deprotection wash1 Wash with DMF deprotection->wash1 aggregation_check Aggregation Suspected? wash1->aggregation_check chaotropic_wash Chaotropic Salt Wash (e.g., LiCl in DMF) aggregation_check->chaotropic_wash Yes prepare_activation Prepare Activation Solution: This compound + HATU + DIPEA in DMF/NMP aggregation_check->prepare_activation No wash2 Wash with DMF chaotropic_wash->wash2 wash2->prepare_activation coupling Add to Resin & Agitate (2-4h) prepare_activation->coupling monitoring Monitor Coupling (e.g., Kaiser Test) coupling->monitoring wash3 Wash with DMF/DCM monitoring->wash3 next_cycle Proceed to Next Cycle wash3->next_cycle

Caption: Experimental workflow for coupling this compound with an optional step for mitigating aggregation.

troubleshooting_guide start Problem: Low Yield/Purity check_coupling Check Coupling Efficiency (Kaiser Test Positive?) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Yes check_deprotection Check Deprotection Efficiency (UV Monitoring) check_coupling->check_deprotection No solution1 Solution: - Use stronger coupling reagent (HATU) - Increase equivalents/time - Double couple incomplete_coupling->solution1 incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Yes other_issues Other Issues (e.g., side reactions) check_deprotection->other_issues No solution2 Solution: - Extend deprotection time - Use NMP as solvent - Consider DBU incomplete_deprotection->solution2 solution3 Solution: - Analyze for side products - Optimize cleavage cocktail other_issues->solution3

Caption: Troubleshooting logic for low yield and purity in peptides containing this compound.

References

Validation & Comparative

Stereochemical Showdown: Fmoc-D-1-Nal-OH vs. Fmoc-L-1-Nal-OH in Peptide Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Peptide Drug Discovery

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug development, offering a powerful tool to modulate the potency, stability, and pharmacokinetic profile of therapeutic peptides. Among these, the stereoisomers of 1-naphthylalanine (1-Nal), Fmoc-D-1-Nal-OH and Fmoc-L-1-Nal-OH, present a critical choice for researchers. The decision to employ the D- or L-configuration can profoundly impact a peptide's biological activity and its resilience in a biological environment. This guide provides an objective comparison, supported by experimental principles, to aid scientists in making informed decisions for their peptide design.

The Core Distinction: Chirality and Its Consequences

The fundamental difference between this compound and Fmoc-L-1-Nal-OH lies in their chirality—they are non-superimposable mirror images of each other. This seemingly subtle structural variance has significant ramifications for the resulting peptide. The bulky and hydrophobic naphthyl side chain of 1-Nal itself enhances steric hindrance and can promote strong hydrophobic interactions.[1] However, the spatial orientation of this side chain, dictated by the D- or L-configuration of the alpha-carbon, determines how the peptide interacts with its biological target and proteolytic enzymes.

Impact on Peptide Activity: A Tale of Two Targets

The effect of D-1-Nal versus L-1-Nal on peptide activity is highly dependent on the nature of the peptide's target.

  • Chiral Receptors (e.g., GPCRs): For peptides that bind to specific, chiral receptors like G-protein coupled receptors (GPCRs), the stereochemistry of each amino acid is critical. The precise three-dimensional arrangement of side chains is necessary for high-affinity binding to the receptor pocket. In such cases, substituting a native L-amino acid with a D-amino acid can either dramatically increase or decrease activity. For instance, in Gonadotropin-Releasing Hormone (GnRH) analogs, the substitution of Glycine at position 6 with a D-amino acid is known to stabilize a specific β-turn structure essential for receptor binding and enhanced potency.[2] While not a direct 1-Nal comparison, this highlights the principle that a D-amino acid can be favored to induce a specific, bioactive conformation. Conversely, an unsolicited L- to D-amino acid swap at a critical recognition site could completely abolish binding and activity.

  • Non-Chiral Targets (e.g., Bacterial Membranes): For peptides whose mechanism of action does not rely on a specific chiral receptor, such as many antimicrobial peptides (AMPs) that target bacterial membranes, the introduction of D-amino acids often maintains or even enhances activity.[3][4] The primary interaction is with the lipid bilayer, a less stereospecific environment. Here, the key attributes are often overall charge, amphipathicity, and hydrophobicity. Replacing L-amino acids with D-isomers can lead to peptides with similar or improved antimicrobial potency.[3]

Enhancing Stability: The Universal Advantage of D-Isomers

One of the most significant and broadly applicable advantages of incorporating D-amino acids, including D-1-Nal, is the profound increase in the peptide's stability against enzymatic degradation.[5] Proteases, the enzymes responsible for breaking down peptides, are inherently chiral and are highly specific for substrates composed of L-amino acids. Peptide bonds adjacent to a D-amino acid are not recognized efficiently by these enzymes, rendering the peptide resistant to proteolysis. This increased stability translates to a longer in vivo half-life, a crucial attribute for any therapeutic agent.

Quantitative Data Summary

ParameterPeptide with L-1-NalPeptide with D-1-NalRationale
Biological Activity
- Receptor-Mediated (IC₅₀/EC₅₀)Highly variable; potentially high affinity if native-like.Highly variable; can increase or decrease affinity depending on the required conformation. Often leads to decreased affinity if the L-form is optimal.Receptor binding pockets are chiral and stereospecific. A D-amino acid may not fit or may alter the peptide's conformation in a way that is not conducive to binding.[2]
- Membrane-Mediated (MIC)Effective, dependent on sequence.Often maintained or enhanced activity.Interaction with the lipid bilayer is less stereospecific. The D-isomer can maintain the necessary amphipathicity and hydrophobicity for membrane disruption.[3]
Enzymatic Stability
- Half-life in Serum (t½)Susceptible to proteolysis; generally short half-life.Significantly increased resistance to proteolysis; longer half-life.Proteases are specific for L-amino acids and cannot efficiently cleave peptide bonds adjacent to D-amino acids.[5]

Note: The values presented are illustrative. Actual results will vary based on the specific peptide sequence and biological context.

Experimental Protocols

To empirically determine the effects of this compound versus Fmoc-L-1-Nal-OH in a specific peptide, the following experimental workflow is recommended.

I. Peptide Synthesis

The synthesis of the two peptide diastereomers (one with L-1-Nal, one with D-1-Nal) is carried out using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol:

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for C-terminally amidated peptides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (including either Fmoc-L-1-Nal-OH or this compound at the desired position) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling steps until the full peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% Triisopropylsilane).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).

G cluster_synthesis Peptide Synthesis Workflow Resin Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage synthesis complete Purification Purification (RP-HPLC) & Analysis (MS) Cleavage->Purification

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

II. Enzymatic Stability Assay

Protocol:

  • Incubation: Incubate a known concentration of each peptide (L-1-Nal and D-1-Nal versions) in human serum or with a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the samples by RP-HPLC.

  • Quantification: Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.

  • Half-life Calculation: Plot the percentage of remaining peptide against time and calculate the half-life (t½) for each peptide.

G cluster_stability Enzymatic Stability Assay Start Incubate Peptide with Serum/Protease at 37°C Time Sample at Time Points Start->Time Quench Quench Reaction (e.g., TFA) Time->Quench Analyze Analyze via RP-HPLC Quench->Analyze Quantify Quantify Peak Area (% Remaining Peptide) Analyze->Quantify Calculate Calculate Half-Life (t½) Quantify->Calculate

Caption: Workflow for Peptide Enzymatic Stability Assay.

III. Biological Activity Assay (Example: Antimicrobial Activity)

Protocol (Broth Microdilution for Minimum Inhibitory Concentration - MIC):

  • Preparation: Prepare a two-fold serial dilution of each peptide in a 96-well microtiter plate using an appropriate bacterial growth medium.

  • Inoculation: Add a standardized suspension of the target bacteria (e.g., E. coli, S. aureus) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Conclusion

The choice between this compound and Fmoc-L-1-Nal-OH is a critical decision in peptide design that must be guided by the intended biological application. For enhancing stability and prolonging the therapeutic window, the D-isomer is almost universally superior due to its resistance to enzymatic degradation. However, for activity at specific chiral receptors, the L-isomer may be essential, or the D-isomer might be strategically placed to enforce a particular bioactive conformation. In contrast, for applications targeting non-chiral entities like bacterial membranes, the D-isomer often provides the dual benefit of high activity and enhanced stability. Ultimately, empirical testing of both diastereomers is the most definitive approach to selecting the optimal building block for a given therapeutic peptide.

References

A Comparative Guide to Fmoc-D-1-Nal-OH and Fmoc-D-2-Nal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the incorporation of unnatural amino acids is a key strategy for modulating the pharmacological properties of peptides, including their potency, stability, and receptor selectivity. Among the vast array of available building blocks, Fmoc-protected D-isomers of naphthylalanine (Nal) are frequently employed to introduce conformational constraints and enhance biological activity. This guide provides a detailed comparison of two commonly used isomers, Fmoc-D-1-Nal-OH and Fmoc-D-2-Nal-OH, focusing on their impact on solid-phase peptide synthesis (SPPS) and the properties of the resulting peptides.

Structural and Physicochemical Properties

This compound and Fmoc-D-2-Nal-OH are derivatives of the amino acid alanine, featuring a bulky naphthyl group attached to the β-carbon. The key distinction lies in the point of attachment of this aromatic moiety. In this compound, the alanine side chain is connected to the 1-position of the naphthalene ring, whereas in Fmoc-D-2-Nal-OH, the connection is at the 2-position. This seemingly subtle difference has significant implications for the steric hindrance and the spatial arrangement of the side chain.

PropertyThis compoundFmoc-D-2-Nal-OH
Synonym Fmoc-3-(1-naphthyl)-D-alanineFmoc-3-(2-naphthyl)-D-alanine
CAS Number 138774-93-3138774-94-4
Molecular Formula C₂₈H₂₃NO₄C₂₈H₂₃NO₄
Molecular Weight 437.49 g/mol 437.49 g/mol
Steric Hindrance GreaterMilder

Caption: Key physicochemical properties of this compound and Fmoc-D-2-Nal-OH.

Impact on Peptide Synthesis

The difference in steric hindrance between the two isomers can influence the efficiency of peptide coupling reactions during SPPS.

Coupling Efficiency: The bulkier nature of the 1-naphthyl group in this compound can present a greater steric challenge during the formation of the peptide bond.[1] This may necessitate the use of more potent coupling reagents or longer reaction times to achieve complete incorporation, particularly when coupling to a sterically hindered N-terminus or within a sterically demanding sequence. While direct quantitative comparative data on coupling yields is scarce in the literature, it is a critical parameter to assess empirically for any given peptide sequence.

Racemization: Racemization of the activated amino acid is a potential side reaction during peptide coupling, which can lead to the formation of diastereomeric impurities. While no studies directly comparing the racemization propensity of this compound and Fmoc-D-2-Nal-OH were identified, the steric environment around the α-carbon can influence the rate of this side reaction. Generally, the choice of coupling reagents and reaction conditions are the most critical factors in minimizing racemization.

Influence on Peptide Structure and Function

The isomeric position of the naphthyl group has a profound effect on the conformational properties of the resulting peptide, which in turn dictates its biological activity.

Conformational Effects: A notable study has demonstrated that 1-naphthylalanine (1-Nal) is a superior mimic of tryptophan in promoting a specific β-hairpin fold in a model peptide.[2] The geometry of the 1-Nal side chain facilitates an edge-to-face aromatic interaction that stabilizes this secondary structure. In contrast, 2-naphthylalanine (2-Nal) was found to be more akin to a substituted phenylalanine and did not induce the same well-defined fold.[2] This suggests that the choice between D-1-Nal and D-2-Nal can be a powerful tool for controlling the three-dimensional structure of a synthetic peptide.

Biological Activity: The introduction of D-Nal residues into peptide sequences has been shown to enhance receptor affinity and selectivity. For example, analogs of α-melanocyte stimulating hormone (α-MSH) containing β-(2-naphthyl)-D-alanine have demonstrated high affinity and selectivity for the melanocortin-4 receptor (MC4R).[3] Furthermore, the hydrophobic nature of the naphthyl side chain can increase the peptide's ability to penetrate cell membranes.[1] The choice between the 1- and 2-isomer will ultimately depend on the specific receptor-ligand interactions being targeted, as the different spatial presentation of the aromatic group will lead to distinct binding modes.

Experimental Protocols

Below are representative protocols for the incorporation of Fmoc-D-Nal-OH derivatives in SPPS and the subsequent analysis of coupling efficiency and racemization.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a general procedure for manual Fmoc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-D-Nal-OH derivative (3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered couplings, longer reaction times or double coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Analysis of Coupling Efficiency and Racemization by HPLC

Quantitative analysis of coupling efficiency and racemization can be performed by HPLC analysis of the crude peptide or by analyzing a small, cleaved sample after the coupling of the D-Nal residue.

  • Sample Preparation:

    • For Coupling Efficiency: Cleave a small aliquot of the resin-bound peptide after the D-Nal coupling step. The crude peptide is then analyzed by RP-HPLC. The integration of the peak corresponding to the desired product versus any deletion sequences (peptide without the D-Nal) provides a measure of coupling efficiency.

    • For Racemization Analysis: The purified peptide is hydrolyzed to its constituent amino acids. The amino acids are then derivatized with a chiral reagent (e.g., Marfey's reagent, L-FDAA) to form diastereomers that can be separated and quantified by RP-HPLC.[4]

  • HPLC Conditions (General):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing mobile phase B concentration.

    • Detection: UV detection at an appropriate wavelength (e.g., 220 nm for the peptide backbone or a wavelength specific to the naphthyl group).

  • Data Analysis:

    • Coupling Efficiency: Calculated as: (Area of desired peptide peak) / (Total area of all peptide-related peaks) * 100%.

    • Racemization: Calculated as: (Area of D-L diastereomer peak) / (Area of L-L diastereomer peak + Area of D-L diastereomer peak) * 100%.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflow of Fmoc-SPPS and a decision-making process for choosing between this compound and Fmoc-D-2-Nal-OH.

SPPS_Workflow Resin Start: Resin Swell Swell Resin Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Cycle Repeat Cycle Wash2->Cycle Next Amino Acid Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Final Amino Acid Cycle->Deprotect Purify Purify (RP-HPLC) Cleave->Purify Analyze Analyze (MS) Purify->Analyze Nal_Decision Start Incorporate D-Naphthylalanine? Goal Goal: Mimic Tryptophan for beta-turn induction? Start->Goal Steric Concern: Steric Hindrance in coupling? Goal->Steric No Nal1 Choose this compound Goal->Nal1 Yes Steric->Nal1 No/Manageable Nal2 Choose Fmoc-D-2-Nal-OH Steric->Nal2 Yes

References

A Comparative Guide to HPLC Analysis for Confirming Fmoc-D-1-Nal-OH Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of unnatural amino acids, such as Fmoc-D-1-Nal-OH, into synthetic peptides is a critical step in the development of novel therapeutics and research tools. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for verifying the presence and purity of the desired peptide. This guide provides a comparative analysis of HPLC methods to confirm the incorporation of this compound, supported by experimental protocols and data interpretation guidelines.

This compound, with its bulky and hydrophobic naphthyl group, presents unique chromatographic behavior. Its incorporation can significantly alter the retention time of a peptide in Reversed-Phase HPLC (RP-HPLC) compared to peptides containing smaller, less hydrophobic, or L-enantiomer amino acids. Furthermore, the presence of the D-enantiomer necessitates chiral analysis to distinguish it from its L-counterpart.

Comparative HPLC Performance

The primary method for analyzing synthetic peptides is RP-HPLC, which separates molecules based on their hydrophobicity.[1] The incorporation of the highly hydrophobic this compound will lead to a significant increase in the retention time of the target peptide compared to a similar peptide lacking this residue or containing a more polar amino acid.

Moreover, the stereochemistry of the incorporated amino acid can influence its interaction with the stationary phase. In many cases, a peptide containing a D-amino acid will have a slightly different conformation than its all-L-amino acid counterpart, leading to a difference in retention time. Often, the peptide with the D-amino acid elutes slightly earlier than the all-L diastereomer in RP-HPLC.[2]

For definitive confirmation of the D-enantiomer incorporation, chiral HPLC is the most direct method. This technique utilizes a chiral stationary phase (CSP) to separate enantiomers and diastereomers.

The following table summarizes the expected comparative performance of different HPLC methods for a model peptide sequence (e.g., Ac-Tyr-Gly-Gly-Phe-X-NH2) where X is the variable amino acid.

HPLC MethodAmino Acid (X)Expected Retention Time (Relative)Key Observations
Reversed-Phase HPLC (C18) L-Alanine (Ala)ShortestBaseline for comparison.
L-Phenylalanine (Phe)IntermediateIncreased retention due to the hydrophobicity of the phenyl group.
L-1-Naphthylalanine (1-Nal)LongSignificant increase in retention due to the bulky and hydrophobic naphthyl group.
D-1-Naphthylalanine (D-1-Nal) Slightly shorter than L-1-Nal The primary peak of interest. The earlier elution compared to the L-diastereomer is a key indicator of successful D-amino acid incorporation.[2]
Chiral HPLC L-1-Naphthylalanine (1-Nal)Baseline separationWill be resolved from the D-enantiomer containing peptide.
D-1-Naphthylalanine (D-1-Nal) Baseline separationThe presence of a distinct peak confirms the incorporation of the D-enantiomer.

Experimental Protocols

Below are detailed methodologies for the key HPLC experiments.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment and Incorporation Confirmation

Objective: To assess the purity of the crude synthetic peptide and to obtain preliminary evidence of this compound incorporation based on retention time shifts.

Instrumentation:

  • HPLC system with a gradient pump, UV detector, and autosampler.

  • Data acquisition and analysis software.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample: Crude peptide containing the putative this compound residue, dissolved in Mobile Phase A at approximately 1 mg/mL.

  • Reference Peptides (Optional but Recommended): Corresponding peptides with L-1-Nal and a simpler amino acid like Ala at the same position.

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Inject 20 µL of the dissolved peptide sample.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Increase the gradient to 95% Mobile Phase B over the next 5 minutes and hold for 5 minutes to wash the column.

  • Return to the initial conditions of 5% Mobile Phase B and re-equilibrate for 10 minutes before the next injection.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Analyze the resulting chromatogram to determine the retention time of the main peak and the overall purity.

Expected Results: A successful synthesis will show a major peak with a significantly longer retention time than a control peptide lacking the naphthylalanine residue, indicative of its hydrophobic character.

Protocol 2: Chiral HPLC for Confirmation of D-Enantiomer Incorporation

Objective: To definitively confirm the incorporation of the D-enantiomer of 1-Naphthylalanine by separating the diastereomeric peptides.

Instrumentation:

  • HPLC system as described in Protocol 1.

Materials:

  • Column: Chiral stationary phase (CSP) column suitable for peptide separations (e.g., a macrocyclic glycopeptide-based or a zwitterionic ion-exchange column).

  • Mobile Phase: A polar organic solvent mixture, often isocratic, as recommended by the column manufacturer. A typical mobile phase could be a mixture of methanol and acetonitrile with acidic and basic additives (e.g., 50 mM acetic acid and 25 mM diethylamine).[3]

  • Sample: Purified peptide containing the putative this compound residue.

  • Reference Peptide: The corresponding all-L diastereomer of the peptide.

Procedure:

  • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Inject the purified peptide sample.

  • Run the analysis in isocratic mode.

  • Monitor the elution profile at 220 nm.

  • Inject the all-L reference peptide under the same conditions for comparison.

Expected Results: The chromatogram of the target peptide should show a single major peak corresponding to the D-1-Nal-containing diastereomer, with a different retention time from the all-L reference peptide. The absence of a peak at the retention time of the L-diastereomer confirms the stereochemical integrity of the incorporation.

Visualizations

The following diagrams illustrate the logical workflow and the conceptual basis of the HPLC analysis.

HPLC_Workflow cluster_synthesis Peptide Synthesis cluster_analysis HPLC Analysis cluster_results Data Interpretation SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide RP_HPLC Reversed-Phase HPLC (Purity & Retention Time) Crude_Peptide->RP_HPLC Analyze Purity_Check Purity > 95%? RP_HPLC->Purity_Check RT_Shift Retention Time Shift (vs. Control)? RP_HPLC->RT_Shift Chiral_HPLC Chiral HPLC (Stereochemistry) Diastereomer_Separation Diastereomer Separation? Chiral_HPLC->Diastereomer_Separation Purity_Check->Chiral_HPLC If pure Confirmation Incorporation Confirmed RT_Shift->Confirmation Diastereomer_Separation->Confirmation

Caption: Experimental workflow for confirming this compound incorporation.

HPLC_Separation_Principle cluster_rphplc Reversed-Phase HPLC cluster_chiralhplc Chiral HPLC Peptide_Mix Peptide Mixture C18_Column C18 Column (Hydrophobic Stationary Phase) Peptide_Mix->C18_Column Injection Separation Separation by Hydrophobicity C18_Column->Separation Diastereomers Diastereomeric Peptides (L-Nal vs D-Nal) CSP_Column Chiral Stationary Phase Diastereomers->CSP_Column Injection Chiral_Separation Separation by Stereochemistry CSP_Column->Chiral_Separation

Caption: Principles of RP-HPLC and Chiral HPLC for peptide analysis.

References

A Comparative Guide to the Mass Spectrometry Validation of Peptides Containing D-1-Naphthylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of synthetic peptides is paramount. Peptides incorporating unnatural amino acids, such as D-1-naphthylalanine (D-1-Nal), offer enhanced stability and unique structural properties.[1][2][3] However, their validation by mass spectrometry (MS) presents distinct challenges due to the bulky, hydrophobic nature of the naphthyl group.[4][5][6][7] This guide provides an objective comparison of mass spectrometry-based validation approaches for D-1-Nal-containing peptides, supported by established experimental principles.

Challenges in the Analysis of D-1-Nal Peptides

The incorporation of D-1-Nal significantly increases the hydrophobicity of a peptide, which can lead to several analytical difficulties:

  • Poor Solubility and Aggregation: D-1-Nal peptides may aggregate or precipitate in aqueous solutions.[5]

  • Non-Specific Binding: Highly hydrophobic peptides are prone to adsorbing to the surfaces of sample containers, leading to inaccurate quantification.[4]

  • Poor Ionization Efficiency: Standard electrospray ionization (ESI) can be inefficient for hydrophobic peptides, resulting in low signal intensity.[5][6]

  • Altered Fragmentation: The bulky aromatic side chain can influence peptide backbone fragmentation, potentially leading to atypical fragment ions or incomplete sequence coverage.

Comparison of Mass Spectrometry Fragmentation Techniques

The choice of fragmentation technique is critical for obtaining comprehensive sequence information. The most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—offer different advantages and disadvantages for analyzing D-1-Nal peptides.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Ion Types b- and y-ionsb- and y-ionsc- and z-ions
Fragmentation Energy Low energy, resonant excitationHigher energy, non-resonantNon-ergodic, radical-driven
Pros for D-1-Nal Peptides Widely available and well-understood.Good for generating a rich spectrum of b- and y-ions. The absence of a low-mass cutoff allows for the detection of immonium ions, which can help confirm the presence of D-1-Nal.Excellent for peptides with labile modifications and for preserving post-translational modifications. It is less dependent on peptide sequence and can provide complementary fragmentation data, especially for longer peptides where CID/HCD is inefficient.
Cons for D-1-Nal Peptides Can result in incomplete fragmentation, especially for longer or highly stable peptides. The large, energy-absorbing naphthyl group may dominate the fragmentation spectrum with side-chain losses rather than backbone cleavages.The high energy could lead to complex spectra with neutral losses from the naphthyl group, complicating interpretation.Generally less efficient for smaller, low-charge state peptides. Requires a dedicated instrument with ETD capability.
Instrumentation Ion traps, Triple Quadrupoles, Q-TOFsOrbitrap mass analyzersIon traps, Orbitraps, FT-ICR MS

Experimental Protocols

A robust validation of a D-1-Nal-containing peptide involves synthesis, purification, and thorough MS analysis.

Solid-Phase Peptide Synthesis (SPPS) of a D-1-Nal Peptide

Standard Fmoc-based solid-phase peptide synthesis is typically used to incorporate D-1-Nal.[3][8]

  • Resin: A suitable resin (e.g., Rink Amide for a C-terminal amide) is swelled in a solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence, including Fmoc-D-1-Nal-OH, is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion.

  • Washing: The resin is washed thoroughly with DMF and other solvents to remove excess reagents.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

  • Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the resulting pellet is lyophilized to obtain a crude peptide powder.

Purification by Reverse-Phase HPLC (RP-HPLC)

Due to the hydrophobicity of D-1-Nal, a C18 column is typically effective for purification.

  • Column: A preparative or semi-preparative C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient of increasing ACN concentration is used to elute the peptide. The specific gradient will depend on the overall hydrophobicity of the peptide.

  • Detection: UV absorbance is monitored at 220 nm and 280 nm. The naphthyl group of D-1-Nal also absorbs strongly around 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak are collected, and their purity is assessed by analytical RP-HPLC and mass spectrometry.

Mass Spectrometry Validation

Validation is achieved by comparing the experimental mass and fragmentation pattern of the synthetic peptide with theoretical values.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS/MS).

  • LC Column: An analytical C18 column.

  • LC Mobile Phases: As described for RP-HPLC.

  • MS Analysis:

    • Full MS Scan: To determine the accurate mass of the intact peptide and confirm its elemental composition. The observed mass should be within 5 ppm of the theoretical mass.

    • Tandem MS (MS/MS): To sequence the peptide. Precursor ions are selected and fragmented using CID, HCD, and/or ETD. The resulting fragment ions are analyzed to confirm the amino acid sequence.

  • Alternative Ionization: For particularly hydrophobic peptides that show poor ESI efficiency, Atmospheric Pressure Photoionization (APPI) can be considered as an alternative, as it has been shown to be more effective for nonpolar analytes.[5][6]

Data Presentation for Validation

A clear presentation of the validation data is crucial. The following table provides a template for summarizing the key findings.

ParameterTheoretical ValueObserved ValueDeviation
Molecular Formula CxHyNzOwSv--
Monoisotopic Mass [Calculated Mass][Measured Mass][e.g., < 5 ppm]
Charge State (z) [e.g., 2+][e.g., 2+]-
m/z [Calculated m/z][Measured m/z][e.g., < 5 ppm]
HPLC Retention Time -[Measured Time]-
Sequence Coverage (MS/MS) 100%[e.g., 95%]-
Key Fragment Ions Observed [List of theoretical b, y, c, z ions][List of observed fragment ions]-

Visualizing Workflows and Structures

Diagrams created using Graphviz can clearly illustrate the experimental and logical workflows.

G cluster_0 Peptide Synthesis & Purification cluster_1 Mass Spectrometry Validation cluster_2 Data Analysis Fmoc-SPPS Fmoc-SPPS Cleavage Cleavage Fmoc-SPPS->Cleavage RP-HPLC Purification RP-HPLC Purification Cleavage->RP-HPLC Purification Purity & Mass Check Purity & Mass Check RP-HPLC Purification->Purity & Mass Check LC-MS LC-MS Analysis Purity & Mass Check->LC-MS Full_MS Full MS Scan (Accurate Mass) LC-MS->Full_MS MS_MS Tandem MS (Fragmentation) LC-MS->MS_MS Mass_Validation Mass Validation (< 5 ppm error?) Full_MS->Mass_Validation Sequence_Validation Sequence Validation (Sufficient fragment ions?) MS_MS->Sequence_Validation Validated_Peptide Validated_Peptide Mass_Validation->Validated_Peptide Sequence_Validation->Validated_Peptide

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-D-1-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a critical step in optimizing peptide-based therapeutics. Fmoc-D-1-Nal-OH, a fluorenylmethoxycarbonyl-protected form of D-1-naphthylalanine, is a key building block in this process. Its bulky aromatic side chain and D-configuration offer distinct advantages in modulating the biological activity of synthetic peptides. This guide provides a comparative analysis of peptides synthesized with this compound, presenting supporting experimental data and detailed methodologies to inform research and development efforts.

Enhanced Antimicrobial Potency and Stability

The incorporation of D-1-naphthylalanine into peptide sequences has been shown to significantly enhance antimicrobial activity and stability. The D-amino acid configuration provides resistance to proteolytic degradation by enzymes that typically recognize L-amino acids, a crucial attribute for increasing peptide half-life in vivo.

Comparative Antimicrobial and Hemolytic Activity

A study comparing a D-amino acid peptide where tryptophan residues were replaced by D-β-naphthylalanine (D-Nal-Pac-525) with its all D-amino acid counterpart (D-Pac-525) and the original Trp-rich peptide (Pac-525) highlights the impact of this substitution. The data demonstrates that while the introduction of D-β-naphthylalanine increases hemolytic activity, it also significantly boosts antifungal potency, especially in high-salt conditions, a common challenge for antimicrobial peptides.

Peptide IDSequenceMinimum Inhibitory Concentration (MIC) vs. C. albicans (µM)Hemolytic Activity (% lysis at 65-70 µM)
D-Nal-Pac-525 Ac-K(D-Nal)RR(D-Nal)(D-Nal)R(D-Nal)I-NH₂4-8 65.8%
Pac-525Ac-KWRRWVRWI-NH₂>50~10%
P-113AKRHHGYKRKFH>50~10%

Data sourced from a study on antifungal activities of D-Nal-Pac-525. Note: The exact sequence for D-Nal-Pac-525 was inferred based on the description of replacing Trp with D-β-Naphthylalanine in the Pac-525 sequence.

Further evidence of the antimicrobial efficacy of D-1-Nal containing peptides is seen in studies of short peptide hydrogelators. A tripeptide, diphenylacetyl-D-Dab-Dab-1-Nal-NH₂, demonstrated potent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria with low MIC values.[1]

PeptideMIC vs. S. aureus (µM)MIC vs. P. aeruginosa (µM)
diphenylacetyl-D-Dab-Dab-1-Nal-NH₂1.56-6.251.56-6.25

Modulation of Receptor Binding Affinity

The incorporation of D-1-naphthylalanine is a recognized strategy for modulating the affinity and selectivity of peptides for their target receptors, particularly G protein-coupled receptors (GPCRs) like melanocortin and opioid receptors. The bulky naphthyl group can establish unique hydrophobic and aromatic interactions within the receptor's binding pocket that are not achievable with smaller residues like phenylalanine.

While direct side-by-side comparative data for D-1-Nal versus L-1-Nal or D-Phe in a single peptide at a specific receptor is not always available in a single publication, an analysis of different studies on melanocortin receptor ligands provides insights. For instance, a study on tetrapeptides based on the Ac-His-D-Phe-Arg-Trp-NH₂ template showed that substituting Tryptophan with 2-naphthylalanine (Nal(2')) can result in equipotent melanocortin receptor activity. This suggests that the non-reactive naphthylalanine can effectively replace the more reactive indole side chain of tryptophan.

Another study on gonadotropin-releasing hormone (GnRH) peptides demonstrated that the introduction of D-Phe enhanced GnRH receptor binding affinity.[2] While not a direct comparison with D-1-Nal, it highlights the principle of using D-aromatic amino acids to improve receptor interaction. The larger aromatic surface of naphthylalanine compared to phenylalanine can lead to even more pronounced effects on binding.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide bioactivity. Below are protocols for key experiments cited in the evaluation of peptides synthesized with this compound.

Solid-Phase Peptide Synthesis (SPPS)

The standard method for synthesizing peptides incorporating this compound is Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Wash1 Washing (DMF) Fmoc_Deprotection1->Wash1 Coupling Amino Acid Coupling (this compound, Activator) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

  • Resin Preparation: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a basic solution, typically 20% piperidine in DMF, to expose a free amine.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., this compound) is activated with a coupling agent (e.g., HCTU) and added to the resin to form a new peptide bond.

  • Washing: The resin is washed again with DMF.

  • Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow Peptide_Prep Prepare Peptide Serial Dilutions Incubation Incubate Peptide with Bacteria (96-well plate) Peptide_Prep->Incubation Bacteria_Prep Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Bacteria_Prep->Incubation Observation Incubate at 37°C for 18-24h Incubation->Observation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Observation->MIC_Determination

Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

  • Preparation of Peptide Solutions: A series of twofold dilutions of the peptide are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: The test bacterium is grown to a specific optical density and then diluted to a standardized concentration (approximately 5 x 10⁵ colony-forming units per milliliter).

  • Incubation: An equal volume of the bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Growth and Observation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the synthetic peptide. Include appropriate controls (e.g., vehicle control).

  • Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Signaling Pathways

Peptides containing D-1-naphthylalanine often target G protein-coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades that mediate the peptide's biological effects. A common pathway activated by many peptide agonists, such as melanocortins, is the Gαs signaling pathway.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand (e.g., with D-1-Nal) GPCR GPCR (e.g., Melanocortin Receptor) Peptide->GPCR Binding & Activation G_Protein G Protein (Gαs, Gβγ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Gαs activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Transcription Modulation

Caption: Representative Gαs-protein coupled receptor (GPCR) signaling pathway.

Upon binding of a peptide agonist to its GPCR, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαs subunit dissociates and activates adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, such as the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and ultimately the cellular response.

References

A Comparative Guide to Coupling Methods for Fmoc-D-1-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides incorporating sterically hindered amino acids like Fmoc-D-1-Nal-OH presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky naphthyl group can impede the approach of the activated carboxyl group to the resin-bound amine, leading to incomplete reactions, lower yields, and increased risk of side reactions such as racemization. The choice of coupling method is therefore critical to the success of the synthesis.

This guide provides an objective comparison of three common coupling methods for the incorporation of this compound: HBTU/DIPEA, HATU/DIPEA, and DIC/HOBt. The comparison is supported by a summary of expected performance data and detailed experimental protocols.

Quantitative Performance Comparison

The selection of a coupling reagent can significantly impact the purity, yield, and stereochemical integrity of the final peptide. The following table summarizes typical performance metrics for each method when coupling the sterically demanding this compound.

Coupling MethodPurity (%)Yield (%)Racemization (%)Key Advantages
HBTU/DIPEA 90-9588-941-3Cost-effective, reliable for many standard couplings.[1][2]
HATU/DIPEA >98>97<1High reactivity, ideal for difficult sequences, rapid, and low racemization.[3][4]
DIC/HOBt 85-9285-902-5Economical, but slower reaction times and higher racemization risk.[4][5][6]

Note: The data presented are representative values and can vary based on specific reaction conditions, sequence context, and resin choice.

Experimental Protocols & Methodologies

Detailed and consistent protocols are essential for reproducible results in peptide synthesis. The following are standard protocols for the coupling of this compound to a resin (e.g., Rink Amide, 0.5 mmol/g substitution) on a 0.1 mmol scale.

General Workflow for SPPS Coupling

The core process for each coupling cycle in Fmoc-based SPPS involves two main stages: Fmoc deprotection to expose the free amine and the subsequent coupling of the next activated amino acid.

SPPS_Workflow Resin Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Amino Acid Coupling (AA/Reagent/Base in DMF) Wash1->Coupling 3. Wash2 DMF Wash Coupling->Wash2 4. Cycle Repeat Cycle Wash2->Cycle 5. Cycle->Resin For next residue Aminium_Activation cluster_reactants Reactants cluster_products Products AA Fmoc-AA-COO⁻ ActiveEster Fmoc-AA-OBt (or OAt) AA->ActiveEster + HBTU/HATU HBTU HBTU / HATU Base DIPEA Peptide Peptide Bond ActiveEster->Peptide + H₂N-Resin ResinAmine H₂N-Resin Carbodiimide_Activation AA Fmoc-AA-COOH OAI O-acylisourea (unstable) AA->OAI + DIC HOBtEster Fmoc-AA-OBt (Active Ester) OAI->HOBtEster + HOBt (- DIU) Peptide Peptide Bond HOBtEster->Peptide + H₂N-Resin

References

A Comparative Analysis of Fmoc-D-1-Nal-OH Purity from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. Fmoc-D-1-Nal-OH, a key building block in peptide synthesis, is offered by numerous suppliers, each with varying purity specifications. This guide provides an objective comparison of this compound from several prominent suppliers, supported by a standardized analytical methodology.

Purity Comparison

The purity of this compound is predominantly determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes the advertised purity levels from various suppliers. It is important to note that lot-to-lot variability can exist, and it is always recommended to consult the certificate of analysis for specific batches.

SupplierAdvertised Purity (%)Analytical Method
AdooQ Bio-tech>99HPLC
Next Peptide≥98Not Specified
Santa Cruz Biotechnology≥96Not Specified
Sigma-Aldrich≥96.0HPLC[1][2]
APExBIOHigh-purityNot Specified
P3 BioSystemsNot SpecifiedNot Specified
MedChemExpressNot SpecifiedNot Specified
AapptecNot SpecifiedNot Specified

Experimental Protocol: HPLC Analysis of this compound Purity

To provide a standardized method for purity assessment, the following HPLC protocol is recommended. This method is based on established principles for the analysis of Fmoc-protected amino acids.[3][4][5][6]

Objective: To determine the chemical purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Reference standard of this compound (if available)

Instrumentation:

  • HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 100% B

    • 25-30 min: 100% B

    • 30-35 min: 100% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the this compound sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

    Purity (%) = (Areathis compound / Total Area) x 100

Visualizing the Experimental Workflow and Supplier Selection Logic

To better illustrate the processes involved, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex filter Filter vortex->filter hplc HPLC System filter->hplc integrate Integrate Peaks hplc->integrate calculate Calculate Purity integrate->calculate

Figure 1. Experimental workflow for HPLC purity analysis.

supplier_selection cluster_criteria Selection Criteria cluster_decision Decision Process cluster_suppliers Potential Suppliers purity Purity Requirement (>99%) decision Select Supplier purity->decision cost Cost-Effectiveness cost->decision availability Availability & Lead Time availability->decision supplier_a AdooQ (>99%) decision->supplier_a Meets all criteria supplier_b Next Peptide (≥98%) decision->supplier_b Consider if cost-effective supplier_c Other Suppliers decision->supplier_c Evaluate on a case-by-case basis

Figure 2. Logical flow for supplier selection.

Conclusion

The purity of this compound can vary between suppliers. For applications requiring the highest purity, suppliers like AdooQ Bio-tech, with a specification of >99%, may be preferable. However, for less sensitive applications, other suppliers offering ≥96% or ≥98% purity could be a more cost-effective option. It is crucial for researchers to perform their own quality control using a standardized method, such as the HPLC protocol detailed in this guide, to ensure the quality of the reagent for their specific application. The final selection of a supplier should be based on a combination of purity requirements, cost, and availability.

References

The Influence of Fmoc-D-1-Naphthylalanine on Peptide Structure and Longevity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide design. Among these, Fmoc-D-1-Naphthylalanine (Fmoc-D-1-Nal-OH) has emerged as a critical tool for modulating peptide conformation and enhancing stability. This guide provides an objective comparison of this compound's performance against relevant alternatives, supported by experimental data and detailed protocols to inform rational peptide design.

The bulky and aromatic nature of the D-1-Naphthylalanine (D-1-Nal) side chain, combined with its D-configuration, imparts unique properties to peptides. Its incorporation can lead to significant improvements in resistance to enzymatic degradation, a crucial factor for enhancing the therapeutic potential of peptide-based drugs. Furthermore, the stereochemistry and size of D-1-Nal can be leveraged to induce specific secondary structures, such as β-hairpins and helical folds, which are often essential for biological activity.

Comparative Performance: D-1-Nal vs. Alternatives

To understand the specific impact of this compound, it is essential to compare it with other unnatural and natural amino acids commonly used in peptide design. The following tables summarize the qualitative and quantitative effects on peptide conformation and stability, drawing from various research findings.

Impact on Peptide Conformation

The incorporation of D-1-Nal can significantly influence the secondary structure of peptides. Its bulky naphthyl group can act as a steric constraint, favoring specific backbone torsion angles.

Amino AcidGeneral Impact on ConformationIllustrative Secondary Structure Preference
D-1-Naphthylalanine (D-1-Nal) Induces turns and stabilizes β-hairpins. Can promote helical structures in certain sequences.β-turn, β-hairpin, Left-handed α-helix
D-2-Naphthylalanine (D-2-Nal)Also promotes ordered structures, but with potentially different side-chain orientations and packing compared to D-1-Nal.β-turn, Helical structures
L-1-Naphthylalanine (L-1-Nal)Can stabilize secondary structures through aromatic interactions, but is susceptible to proteolysis.α-helix, β-sheet
D-Tryptophan (D-Trp)Often used to enhance stability and can participate in aromatic-aromatic interactions to stabilize folds.β-hairpin, Helical structures
Impact on Peptide Stability (Proteolytic Resistance)

One of the primary reasons for incorporating D-amino acids is to enhance resistance to proteases. The D-configuration hinders recognition by common proteases, which are stereospecific for L-amino acids.

Amino AcidGeneral Impact on StabilityIllustrative Half-Life (in serum)
D-1-Naphthylalanine (D-1-Nal) Significantly increases resistance to enzymatic degradation.> 24 hours
D-2-Naphthylalanine (D-2-Nal)High resistance to proteolysis, comparable to other D-amino acids.> 24 hours
L-1-Naphthylalanine (L-1-Nal)Susceptible to proteolytic cleavage.< 1 hour
D-Tryptophan (D-Trp)Markedly improves stability against proteases.> 24 hours

Note: The illustrative half-life values are representative and can vary significantly depending on the peptide sequence and the specific protease.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to assess peptide conformation and stability.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Objective: To determine the secondary structure content of a peptide in solution.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.

  • Instrument Setup: Use a CD spectropolarimeter equipped with a temperature-controlled cell holder. Purge the instrument with nitrogen gas.

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm in a 1 mm path-length quartz cuvette.

    • Set the scanning speed to 50 nm/min, with a bandwidth of 1 nm and a data pitch of 0.5 nm.

    • Average at least three scans for each sample.

  • Data Analysis:

    • Subtract the spectrum of the buffer from the peptide spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹.

    • Deconvolute the resulting spectrum using a suitable algorithm (e.g., CONTINLL, SELCON3) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.

NMR Spectroscopy for High-Resolution Structural Analysis

Objective: To determine the three-dimensional structure of a peptide in solution.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a membrane-mimicking environment like dodecylphosphocholine micelles) to a concentration of 1-5 mM. Adjust the pH as required.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • For TOCSY, use a mixing time of 60-80 ms.

    • For NOESY, use mixing times ranging from 100 to 300 ms.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances using the TOCSY and NOESY data.

    • Identify through-space NOE correlations.

    • Use the NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, to calculate a family of structures using software like CYANA or XPLOR-NIH.

Proteolytic Stability Assay

Objective: To assess the resistance of a peptide to degradation by a specific protease (e.g., trypsin).

Methodology:

  • Reaction Setup:

    • Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of trypsin (e.g., 1 mg/mL) in the same buffer.

  • Digestion:

    • Incubate the peptide solution with trypsin at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w) at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Stop the enzymatic reaction by adding a quenching agent (e.g., 10% trifluoroacetic acid).

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the disappearance of the parent peptide peak and the appearance of degradation products.

    • The percentage of intact peptide remaining at each time point is calculated by integrating the peak area.

    • The half-life (t₁/₂) of the peptide is determined by plotting the percentage of intact peptide versus time.

Visualizing Workflows and Relationships

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Peptide_Synthesis_and_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Biophysical and Stability Analysis SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification MS Mass Spectrometry (Verification) Purification->MS CD Circular Dichroism (Conformation) MS->CD Stability Proteolytic Stability Assay MS->Stability NMR NMR Spectroscopy (3D Structure) CD->NMR

Workflow for the synthesis and analysis of peptides containing this compound.

Amino_Acid_Comparison cluster_unnatural Unnatural Amino Acids cluster_natural_variants Related Amino Acids D1Nal D-1-Naphthylalanine (Bulky, Aromatic) D2Nal D-2-Naphthylalanine (Aromatic Isomer) D1Nal->D2Nal Isomeric Difference L1Nal L-1-Naphthylalanine (L-enantiomer) D1Nal->L1Nal Stereochemical Difference DTrp D-Tryptophan (Natural D-amino acid) D1Nal->DTrp Structural Analogue

Structural relationships between D-1-Naphthylalanine and its alternatives.

The Strategic Incorporation of Fmoc-D-1-Nal-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a key strategy to enhance potency, stability, and bioavailability. Among these, D-1-Naphthylalanine (D-1-Nal) is a bulky, aromatic amino acid frequently utilized in the design of gonadotropin-releasing hormone (GnRH) antagonists and other pharmacologically active peptides. The success of synthesizing these complex molecules via Solid-Phase Peptide Synthesis (SPPS) hinges on the efficient incorporation of each building block. This guide provides a comparative analysis of peptide synthesis using Fmoc-D-1-Nal-OH, focusing on experimental data and methodologies to inform researchers, scientists, and drug development professionals.

Performance in Peptide Synthesis: A Case Study Perspective

While comprehensive, direct comparative studies detailing the coupling efficiency of this compound against a wide array of alternatives are not abundantly available in publicly accessible literature, its successful application is well-documented in the synthesis of complex peptides, particularly GnRH antagonists like Cetrorelix. These antagonists often feature the N-terminal sequence Ac-D-Nal-D-Cpa-D-Pal.

The synthesis of such peptides highlights the challenges associated with sterically hindered amino acids. The bulky naphthyl group of this compound can impede the approach of the activated amino acid to the growing peptide chain on the solid support, potentially leading to incomplete coupling and the formation of deletion sequences. To overcome this, optimized coupling strategies are employed.

ParameterThis compoundAlternative Bulky Residues (e.g., Fmoc-D-Trp(Boc)-OH)
Typical Coupling Time Extended coupling times (e.g., >2 hours) or double coupling may be required.Standard to extended coupling times, sequence-dependent.
Coupling Reagents High-efficiency reagents like HBTU/HOBt or HATU are often preferred.HBTU/HOBt, HATU, DIC/HOBt are commonly used.
Crude Purity Dependent on sequence and coupling efficiency; can be high with optimized protocols.Generally high, but can be affected by side reactions specific to the amino acid (e.g., tryptophan oxidation).
Overall Yield Can be high, but may be reduced by incomplete couplings if not optimized.Variable, dependent on the specific sequence and synthesis strategy.

This table represents a qualitative comparison based on general principles of SPPS and published synthetic protocols for complex peptides. Specific quantitative data for direct side-by-side comparisons is limited in the available literature.

Experimental Protocols: Best Practices for Incorporating this compound

The successful incorporation of this compound relies on a robust SPPS protocol. Below is a generalized methodology based on standard Fmoc/tBu chemistry.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

Synthesis Workflow
  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF, DCM, and IPA to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • This compound (e.g., 3 equivalents) is pre-activated with a coupling reagent like HBTU (e.g., 3 equivalents) and HOBt (e.g., 3 equivalents) in the presence of a base such as DIPEA (e.g., 6 equivalents) in DMF.

    • The activated amino acid solution is added to the deprotected resin.

    • The coupling reaction is allowed to proceed for an extended period (e.g., 2-4 hours or overnight) to ensure complete reaction. A second coupling (double coupling) may be performed to drive the reaction to completion.

  • Washing: The resin is washed extensively with DMF, DCM, and IPA to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

  • Acetylation (if required): The N-terminus can be acetylated using a solution of acetic anhydride and a base like DIPEA in DMF.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Start with Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Deprotect->Wash1 Couple 4. Couple this compound (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 5. Wash Couple->Wash2 Repeat 6. Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotect Cycle Final_Deprotect 7. Final Fmoc Deprotection Repeat->Final_Deprotect End of Sequence Cleave 8. Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify 9. Purify Peptide (RP-HPLC) Cleave->Purify

Caption: Standard Fmoc-SPPS workflow for peptide synthesis.

Comparison with Alternatives

The primary alternatives to this compound include other bulky, aromatic D-amino acids such as Fmoc-D-2-Naphthylalanine (Fmoc-D-2-Nal-OH) and Fmoc-D-Tryptophan(Boc)-OH.

  • Fmoc-D-2-Nal-OH: The isomeric difference between 1-Nal and 2-Nal can influence the conformational properties of the resulting peptide and its interaction with biological targets. From a synthesis perspective, the steric hindrance presented by the 2-naphthyl group is comparable to the 1-naphthyl group, and similar optimized coupling strategies are generally required. The choice between the two often depends on the desired final structure-activity relationship of the peptide.

  • Fmoc-D-Tryptophan(Boc)-OH: Tryptophan is another bulky aromatic amino acid. While its incorporation can also be challenging, the primary concern during synthesis is often the potential for oxidation of the indole side chain, which necessitates the use of scavengers during cleavage. The choice between D-1-Nal and D-Trp is typically driven by the desired pharmacological profile of the peptide.

Signaling Pathways and Logical Relationships

The use of D-1-Nal in GnRH antagonists is a prime example of rational drug design. Natural GnRH is a decapeptide that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. GnRH antagonists block this action by competitively binding to the GnRH receptor. The incorporation of unnatural D-amino acids, particularly at the N-terminus, is crucial for enhancing receptor binding affinity and increasing resistance to enzymatic degradation, thereby prolonging the antagonist's duration of action.

GnRH_Antagonist_MoA GnRH GnRH GnRH_R GnRH Receptor GnRH->GnRH_R Binds to Pituitary Pituitary Gland GnRH_R->Pituitary Activates Block LH_FSH LH & FSH Release Pituitary->LH_FSH Antagonist GnRH Antagonist (contains D-1-Nal) Antagonist->GnRH_R Competitively Binds Block->LH_FSH Inhibits

Caption: Mechanism of action of a GnRH antagonist.

Conclusion

The successful synthesis of peptides containing this compound is achievable with high fidelity through the optimization of solid-phase peptide synthesis protocols. Key considerations include the use of potent coupling reagents and potentially extended reaction times or double coupling strategies to overcome the steric hindrance of the bulky naphthyl side chain. While direct quantitative comparisons with other bulky amino acids are not extensively documented in single studies, the widespread use of this compound in the synthesis of approved drugs and clinical candidates underscores its reliability and importance in modern peptide chemistry. The choice of this building block over alternatives is primarily dictated by the desired biological activity and structure-activity relationship of the target peptide.

Fmoc-D-1-Nal-OH: A Comparative Guide for Peptide Synthesis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Fmoc-D-1-Naphthylalanine (Fmoc-D-1-Nal-OH) reveals its strategic importance in the synthesis of peptides with enhanced biological activity and stability. This non-proteinogenic amino acid, characterized by a bulky naphthalene side chain, offers distinct advantages over its L-isomer and other aromatic amino acids, particularly in the development of antimicrobial and antifungal peptides.

This compound is a derivative of the amino acid alanine, where one of the hydrogen atoms on the β-carbon is replaced by a naphthyl group at the 1-position. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine facilitates its use in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[1] The incorporation of D-amino acids, like D-1-Nal, into peptide sequences is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[2]

Performance Comparison: Enhancing Peptide Potency and Stability

The unique physicochemical properties of the 1-naphthylalanine side chain, particularly its increased hydrophobicity and steric bulk compared to natural aromatic amino acids like phenylalanine and tryptophan, significantly influence the structure and function of the resulting peptides.[3] This often translates to improved biological outcomes.

For instance, the substitution of tryptophan with D-β-naphthylalanine (a closely related isomer) in the antimicrobial peptide Pac-525 resulted in an analog, D-Nal-Pac-525, with improved activity against both Gram-positive and Gram-negative bacteria.[4] Furthermore, studies have demonstrated that peptides containing D-β-naphthylalanine retain their antifungal activity in high-salt conditions, a significant advantage over many naturally occurring antimicrobial peptides whose efficacy is diminished in such environments.[5]

While direct head-to-head quantitative comparisons of synthesis yield and purity for peptides containing this compound versus other specific non-natural amino acids are not extensively documented in readily available literature, the recurring theme is the enhancement of biological activity. The bulky nature of the naphthyl group can, in some cases, present challenges in coupling efficiency during SPPS compared to smaller amino acids. However, modern coupling reagents and optimized protocols have largely mitigated these issues.[6]

Below is a comparative summary of the expected outcomes when incorporating this compound versus other alternatives:

Building BlockKey Physicochemical PropertyExpected Impact on PeptideKey Applications
This compound High hydrophobicity, steric bulk, D-configurationIncreased proteolytic stability, enhanced membrane interaction, potentially higher antimicrobial/antifungal activity, improved salt resistance.[5][7]Antimicrobial peptides, antifungal peptides, receptor ligands.
Fmoc-L-1-Nal-OH High hydrophobicity, steric bulk, L-configurationEnhanced membrane interaction, but susceptible to proteolysis.Probing receptor binding sites, structure-activity relationship studies.
Fmoc-D-Trp-OH Moderate hydrophobicity, D-configurationIncreased proteolytic stability, can participate in hydrogen bonding.Antimicrobial peptides, cell-penetrating peptides.[8]
Fmoc-D-Phe-OH Lower hydrophobicity than Nal, D-configurationIncreased proteolytic stability.General incorporation for stability enhancement.
Fmoc-D-2-Nal-OH Different spatial arrangement of the naphthyl group compared to 1-Nal, D-configuration.[3]Alters peptide conformation differently than 1-Nal, impacting receptor selectivity and activity.[9]Fine-tuning peptide-receptor interactions.

Experimental Protocols: A Guide to Synthesis

The synthesis of peptides incorporating this compound follows the standard principles of Fmoc-based solid-phase peptide synthesis. A generalized workflow is presented below.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling (Incorporation of this compound):

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

  • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. The coupling time may need to be extended for this bulky amino acid.

  • To confirm the completion of the coupling reaction, a ninhydrin test (Kaiser test) can be performed. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect sensitive side chains. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Peptide Synthesis and Purification

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (this compound) Deprotection->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat for Next Amino Acid Wash1->Repeat If not last AA Final_Deprotection Final Deprotection Wash1->Final_Deprotection If last AA Repeat->Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: A generalized workflow for solid-phase peptide synthesis incorporating this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many antimicrobial peptides, including those containing D-1-Naphthylalanine, involves the disruption of microbial cell membranes. The cationic nature of these peptides facilitates their initial electrostatic interaction with the negatively charged components of bacterial membranes. The hydrophobic naphthylalanine residues then promote the insertion of the peptide into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately cell death.[4]

While the direct interaction with the cell membrane is the most cited mechanism, the downstream effects on cellular signaling pathways are less well-defined and are an active area of research. For peptides that target intracellular components, the disruption of the membrane is the first step to gaining entry into the cytoplasm. Once inside, they could potentially interfere with various cellular processes, but specific signaling pathway disruptions by D-Naphthylalanine-containing peptides are not yet extensively characterized in the literature.

Hypothetical Mechanism of Antimicrobial Action

Antimicrobial_Mechanism Peptide Cationic Peptide (with D-1-Nal) Interaction Electrostatic Interaction Peptide->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Insertion Hydrophobic Insertion (Naphthyl group) Interaction->Insertion Pore Pore Formation / Membrane Disruption Insertion->Pore Death Cell Death Pore->Death

Caption: Proposed mechanism of action for antimicrobial peptides containing D-1-Naphthylalanine.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-1-Nal-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Fmoc-D-1-Nal-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a key building block in peptide synthesis. Adherence to these procedural steps will mitigate risks and foster a culture of safety.

Understanding the Hazards and Required Precautions

While a specific, detailed hazard profile for this compound is not extensively documented, its classification as a combustible solid and the nature of its chemical family necessitate careful handling.[1] It is prudent to treat this compound as potentially hazardous, with the potential to cause skin and eye irritation upon contact.

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the powder, to prevent inhalation.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₈H₂₃NO₄
Molecular Weight 437.49 g/mol
Appearance White to off-white solid powder
Storage Class 11 (Combustible Solids)[1]
Storage Temperature 2-8°C

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound and its associated waste is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular municipal trash.

Disposal of Solid Waste

This category includes unused or expired this compound, as well as contaminated consumables such as weighing paper, pipette tips, and gloves.

  • Containerization: Collect all solid waste in a designated, chemically compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are a suitable option.

  • Labeling: The waste container must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Combustible Solid," "Irritant")

    • The date of initial waste accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition and incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal of Liquid Waste

Liquid waste is commonly generated during peptide synthesis, particularly from the deprotection of the Fmoc group, which typically involves solvents like dimethylformamide (DMF) and a base such as piperidine.

  • Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.

  • Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste" and a complete list of its chemical constituents, including solvents and reagents (e.g., "this compound in DMF/piperidine").

  • Storage: Store the sealed liquid waste container in a designated hazardous waste area, segregated from incompatible chemicals.

  • Disposal: Arrange for the disposal of the liquid hazardous waste through your institution's approved hazardous waste management program.

Experimental Protocols: Fmoc Deprotection in Peptide Synthesis

A common procedure that generates liquid waste containing this compound byproducts is the removal of the Fmoc protecting group during solid-phase peptide synthesis.

  • Resin Swelling: The peptide-bound resin is initially swelled in a suitable solvent, typically DMF.

  • Deprotection: The resin is then treated with a solution of a weak base to cleave the Fmoc group. A common deprotection solution is 20% piperidine in DMF.

  • Reaction: The basic solution is added to the resin, and the mixture is agitated for a specified period (e.g., 5-20 minutes) to ensure complete removal of the Fmoc group.

  • Waste Collection: The liquid, containing the cleaved Fmoc-piperidine adduct, excess piperidine, and DMF, is drained from the reaction vessel and collected as hazardous liquid waste.

  • Washing: The resin is washed multiple times with DMF to remove any residual deprotection solution and byproducts. These washes are also collected as hazardous liquid waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal start Identify Waste Containing This compound solid_waste Solid Waste (Unused reagent, contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (Reaction mixtures, solvent washes) start->liquid_waste Is it liquid? containerize_solid Containerize in a labeled, compatible container solid_waste->containerize_solid containerize_liquid Containerize in a labeled, sealed container liquid_waste->containerize_liquid store_solid Store in designated hazardous waste area containerize_solid->store_solid dispose_solid Dispose via Institutional EHS or licensed contractor store_solid->dispose_solid store_liquid Store in designated hazardous waste area containerize_liquid->store_liquid dispose_liquid Dispose via Institutional EHS or licensed contractor store_liquid->dispose_liquid

Caption: Disposal decision workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-1-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the safe handling of chemical reagents is paramount. This guide provides essential, step-by-step safety and logistical information for Fmoc-D-1-Nal-OH, ensuring the protection of laboratory personnel and the integrity of your research.

This compound is a combustible solid and is classified with a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water.[1][2] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is critical.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment when handling this compound. Consistent use of this equipment is mandatory to prevent exposure.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of solvents used with this compound and from airborne dust particles of the solid compound.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents direct skin contact with the chemical, which could lead to irritation or absorption.
Respiratory Protection NIOSH-approved N95 dust maskRecommended when handling the solid powder to prevent inhalation of fine particles.[1][2] Use in a well-ventilated area or under a chemical fume hood is advised.
Body Protection Laboratory coatProtects skin and personal clothing from spills and contamination.

Operational and Disposal Plans

Proper handling and disposal of this compound and associated waste are crucial for laboratory safety and environmental protection. The following workflow provides a procedural guide from material reception to final disposal.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation and Handling cluster_reaction Experimental Use cluster_disposal Waste Management cluster_collection Final Disposal reception Receiving and Storage (Store at 2-8°C) weighing Weighing Solid (In fume hood) reception->weighing Don PPE container_disposal Empty Container Disposal reception->container_disposal dissolving Dissolving in Solvent weighing->dissolving solid_waste Contaminated Solid Waste (Gloves, weigh paper, tips) weighing->solid_waste ppe Required PPE: - Eyeshields - Gloves - N95 Dust Mask - Lab Coat synthesis Peptide Synthesis dissolving->synthesis dissolving->solid_waste synthesis->solid_waste liquid_waste Liquid Waste (Unused solution, reaction mixtures) synthesis->liquid_waste hazardous_solid Hazardous Solid Waste solid_waste->hazardous_solid hazardous_liquid Hazardous Liquid Waste liquid_waste->hazardous_liquid container_disposal->hazardous_solid After triple rinsing

Safe handling workflow for this compound.

Step-by-Step Handling and Disposal Procedures

1. Preparation and Handling:

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store this compound in a tightly sealed container in a refrigerator at 2-8°C.[1][2]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn correctly.

  • Weighing: When weighing the solid compound, perform the task in a chemical fume hood to minimize inhalation of dust.[3] Use disposable weighing paper or boats to prevent cross-contamination.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

2. Waste Segregation and Collection:

All waste generated from the use of this compound must be treated as hazardous waste.[3]

  • Solid Waste:

    • Dispose of all contaminated disposables, such as gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled hazardous solid waste container.[4]

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste, including unused solutions and reaction mixtures, in a sealed, properly labeled, and chemically compatible hazardous liquid waste container.[3]

    • The label should clearly state "Hazardous Waste" and list all chemical constituents.[3]

    • Do not pour any liquid waste containing this compound down the drain.[4]

  • Empty Containers:

    • Triple-rinse the empty this compound container with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.[4]

    • After triple-rinsing and allowing it to dry, the container may be disposed of according to your institution's guidelines, which may include puncturing it to prevent reuse.[4]

3. Storage and Disposal of Hazardous Waste:

  • Store all hazardous waste containers in a designated, secure area, away from incompatible materials.[3]

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3][4] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-1-Nal-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-1-Nal-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.